Pomalidomide-PEG6-Butyl Iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-2-[2-[2-[2-[2-[2-(6-iodohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44IN3O11/c32-10-3-1-2-4-11-41-12-13-42-14-15-43-16-17-44-18-19-45-20-21-46-22-27(37)33-24-7-5-6-23-28(24)31(40)35(30(23)39)25-8-9-26(36)34-29(25)38/h5-7,25H,1-4,8-22H2,(H,33,37)(H,34,36,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWUUZRWHPEICJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCOCCCCCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44IN3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pomalidomide-PEG6-Butyl Iodide: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-Butyl Iodide is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. This heterobifunctional molecule incorporates three key features: a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a 6-unit polyethylene (B3416737) glycol (PEG) linker to provide appropriate spatial orientation, and a terminal butyl iodide group for covalent linkage to a ligand targeting a specific protein of interest.
This technical guide provides an in-depth overview of the chemical structure, properties, and application of this compound in the synthesis and validation of PROTACs. Detailed experimental protocols for the characterization of PROTACs and diagrams of relevant signaling pathways are included to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is a synthetic molecule designed for the modular construction of PROTACs. The pomalidomide component serves as the E3 ligase binder, the PEG6 chain acts as a flexible linker, and the butyl iodide provides a reactive handle for conjugation to a target protein binder.
| Property | Value |
| Molecular Formula | C₃₁H₄₄IN₃O₁₁ |
| Molecular Weight | 761.60 g/mol |
| CAS Number | 1835705-74-2 |
| Appearance | Powder or crystals |
| Purity | ≥95% |
| Functional Group | Alkyl Halide |
| Storage Temperature | 2-8°C |
| SMILES String | ICCCCCOCCOCCOCCOCCOCCOCC(NC1=CC=CC2=C1C(N(C3CCC(NC3=O)=O)C2=O)=O)=O |
| InChI Key | NPWUUZRWHPEICJ-UHFFFAOYSA-N |
Synthesis of Pomalidomide-Based PROTACs
While a specific protocol for the synthesis of this compound is not publicly available, the general synthesis of pomalidomide-based PROTACs involves the alkylation of the 4-amino group of pomalidomide with a linker containing a reactive group, such as an alkyl halide. The resulting functionalized pomalidomide-linker is then conjugated to a ligand for the protein of interest.
A common strategy for the synthesis of a PROTAC using a pomalidomide-PEG-halide linker involves a nucleophilic substitution reaction with a target protein ligand containing a suitable nucleophile (e.g., an amine, thiol, or hydroxyl group).
General Protocol for PROTAC Synthesis:
-
Dissolve the target protein ligand (1.0 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add a non-nucleophilic base , such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equivalents), to the solution.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion , dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the final product.
Experimental Protocols for PROTAC Validation
The successful development of a PROTAC requires rigorous validation of its ability to induce the degradation of the target protein. The following are detailed protocols for key experiments in PROTAC characterization.
Western Blot Analysis of Target Protein Degradation
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the degradation of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
For mechanism of action studies, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with ECL substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).
-
Quantitative Proteomics for Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides a global and unbiased view of the proteome-wide effects of a PROTAC, enabling the assessment of both on-target degradation and potential off-target effects.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that induces significant target degradation and a vehicle control.
-
Harvest and lyse the cells as described for Western blotting.
-
-
Protein Digestion and Peptide Labeling:
-
Quantify the protein concentration of the lysates.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's protocol.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.
-
Analyze the data for on-target degradation and any potential off-target effects.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of a pomalidomide-based PROTAC and a typical experimental workflow for its validation.
Caption: Mechanism of action of a pomalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis and validation.
Pomalidomide-PEG6-Butyl Iodide: A Technical Guide for Targeted Protein Degradation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-Butyl Iodide is a key chemical tool in the burgeoning field of targeted protein degradation (TPD). It is a synthesized E3 ligase ligand-linker conjugate designed for the efficient construction of Proteolysis Targeting Chimeras (PROTACs).[1] This heterobifunctional molecule serves as a foundational building block for researchers aiming to develop novel therapeutics by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system.
This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role in PROTAC development, experimental methodologies, and the underlying biological pathways.
Core Components and Mechanism of Action
This compound is comprised of three essential components:
-
Pomalidomide: An immunomodulatory drug that acts as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Pomalidomide binding to CRBN redirects the ligase's activity towards new substrates.
-
PEG6 Linker: A six-unit polyethylene (B3416737) glycol (PEG) linker that provides the necessary spacing and solubility for the resulting PROTAC molecule to effectively bridge the target protein and the E3 ligase.
-
Butyl Iodide: A reactive alkyl iodide group that serves as a versatile chemical handle for conjugation to a ligand designed to bind a specific protein of interest (POI).[2][3]
The fundamental application of this molecule is in the synthesis of PROTACs. A PROTAC synthesized using this compound operates by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalyze further degradation, acting as a catalyst for protein removal rather than a traditional inhibitor.
Signaling and Degradation Pathways
The primary signaling pathway hijacked by pomalidomide-based PROTACs is the ubiquitin-proteasome pathway, leading to the degradation of the targeted protein. Pomalidomide itself is known to induce the degradation of endogenous neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is central to its therapeutic effects in multiple myeloma.[4][5]
Experimental Design and Protocols
The development of a novel PROTAC using this compound follows a structured workflow, from synthesis to functional validation.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing a nucleophilic group (e.g., a phenol, thiol, or amine).
Materials:
-
This compound
-
Target protein ligand with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Protocol:
-
Dissolve the target protein ligand (1.0 equivalent) and the base (2.0-3.0 equivalents) in anhydrous DMF under an inert atmosphere.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final PROTAC.
-
Characterize the purified PROTAC using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to determine the efficacy and potency of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC to determine the dose-response. Include a vehicle control. Incubate for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Synthesized PROTAC
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multi-well plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits cell growth by 50%).
Quantitative Data Presentation
While specific data for PROTACs derived from this compound is proprietary to individual research projects, the following tables present representative quantitative data for pomalidomide-based PROTACs targeting various proteins to illustrate typical performance metrics.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PS-RC-1 | IKZF3 | Mino | 44 | >90 | [6] |
| PS-2 | IKZF1 | Mino | 27.8 | >90 | [6] |
| ZQ-23 | HDAC8 | - | 147 | 93 | [7] |
| Compound 16 | EGFR | A549 | - | 96 | [8] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | Cell Line | IC50 (nM) | Reference |
| PS-RC-1 | IKZF1/3 | Mino | 9.0 | [6] |
| Pomalidomide | IKZF1/3 | Mino | 329 | [6] |
| Compound 16 | EGFR | MCF-7 | 3.92 µM | [8] |
| Compound 16 | EGFR | HepG-2 | 3.02 µM | [8] |
| Compound 16 | EGFR | HCT-116 | 3.32 µM* | [8] |
IC50 values for Compound 16 are presented in µM as reported in the source.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of PROTACs. Its pre-functionalized design, incorporating a potent E3 ligase ligand and a flexible linker with a reactive handle, streamlines the development of novel protein degraders. By enabling the targeted degradation of proteins implicated in disease, this chemical tool empowers researchers to explore new therapeutic avenues and deepen our understanding of cellular protein homeostasis. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful application of this compound in targeted protein degradation research.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.co.jp [promega.co.jp]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a potent BTK and IKZF1/3 triple degrader through reversible covalent BTK PROTAC development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pomalidomide as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a third-generation immunomodulatory drug (IMiD), has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy is rooted in its function as a "molecular glue," binding to the substrate receptor Cereblon (CRBN) of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][3] This interaction fundamentally alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates.[1][4] The primary neosubstrates of pomalidomide-bound CRBN are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5][6] The degradation of these transcription factors unleashes a cascade of downstream anti-tumor effects, including direct anti-proliferative and pro-apoptotic activities in myeloma cells, alongside potent immunomodulatory effects within the tumor microenvironment.[1][] This technical guide provides an in-depth exploration of pomalidomide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.
Mechanism of Action: A Molecular Glue Approach
Pomalidomide's mechanism of action is a prime example of targeted protein degradation. By binding to CRBN, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex, it effectively hijacks the cell's natural protein disposal machinery.[8][9] This binding event creates a novel protein-protein interaction surface on CRBN, enabling the recruitment of neosubstrates like IKZF1 and IKZF3 that would not normally be targeted by this E3 ligase.[4][5] Once recruited, the neosubstrates are polyubiquitinated, marking them for destruction by the 26S proteasome.[9][10]
The degradation of Ikaros and Aiolos, which are critical for myeloma cell survival, leads to the downregulation of key downstream targets, including interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis in malignant cells.[1][][11] Furthermore, the degradation of these transcription factors in T cells leads to increased production of interleukin-2 (B1167480) (IL-2) and enhanced T-cell and natural killer (NK) cell activity, contributing to the drug's immunomodulatory effects.[11][12]
Quantitative Data
The interaction between pomalidomide and CRBN, as well as its downstream effects, have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of Pomalidomide and Other IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (K_d_) | Binding Affinity (IC_50_) | Assay Method |
| Pomalidomide | ~157 nM[4][13] | 1.2 µM, ~2 µM, ~3 µM[13] | Competitive Titration, Competitive Binding Assay, TR-FRET[13] |
| Lenalidomide (B1683929) | ~178 nM[13] | 1.5 µM, ~2 µM, ~3 µM, 2.694 µM[13] | Competitive Titration, Competitive Binding Assay, TR-FRET[13] |
| Thalidomide (B1683933) | ~250 nM[13] | Competitive Titration[13] |
Table 2: Pomalidomide-Induced Degradation of Neosubstrates
| Neosubstrate | Cell Type | Pomalidomide Concentration | Time of Treatment | Degradation Level |
| Ikaros (IKZF1) | T cells | 1 µmol/l | 1, 3, 6, 24 h | Time-dependent degradation observed as early as 1h[5][14] |
| Aiolos (IKZF3) | T cells | 1 µmol/l | 1, 3, 6, 24 h | Time-dependent degradation observed as early as 1h[5][14] |
| Ikaros (IKZF1) | CD4+ T cells from ART-suppressed PLHIV | 0.25, 2, and 10 µM | 24 and 72 h | Potent degradation confirmed[15] |
| Aiolos (IKZF3) | CD4+ T cells from ART-suppressed PLHIV | 0.25, 2, and 10 µM | 24 and 72 h | Potent degradation confirmed[15] |
Table 3: Clinical Efficacy of Pomalidomide in Relapsed/Refractory Multiple Myeloma (MM-003 Trial Update)
| Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Pomalidomide + Low-Dose Dexamethasone | 4.0 months[16] | 12.7 months[16] | 31%[16] |
| High-Dose Dexamethasone | 1.9 months[16] | 8.1 months[16] | 10%[16] |
Experimental Protocols
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the binding affinity of pomalidomide to the CRBN-DDB1 complex.
-
Principle: TR-FRET relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when in close proximity. A terbium (Tb)-labeled anti-His antibody serves as the donor, binding to a His-tagged CRBN/DDB1 complex. A fluorescently labeled tracer ligand acts as the acceptor. When the tracer binds to CRBN, excitation of the donor results in energy transfer and a FRET signal. Pomalidomide competes with the tracer for binding, leading to a decrease in the FRET signal.[13]
-
Reagents:
-
His-tagged CRBN/DDB1 complex
-
Tb-anti-His antibody
-
Fluorescently labeled tracer ligand (e.g., a thalidomide derivative)
-
Pomalidomide (and other test compounds)
-
Assay buffer
-
-
Procedure:
-
Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate.
-
Add the fluorescent tracer to the wells.
-
Add serial dilutions of pomalidomide or other test compounds.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The decrease in the FRET signal is plotted against the concentration of the test compound to calculate the IC_50_ value.[13]
In Vitro Ubiquitination Assay
This assay is used to monitor the pomalidomide-induced ubiquitination of a neosubstrate, such as IKZF1.
-
Principle: This cell-free assay reconstitutes the ubiquitination cascade in a test tube. The ubiquitination of the target protein is detected by Western blotting, where a ladder of higher molecular weight bands indicates the addition of ubiquitin molecules.[8]
-
Reagents:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
CRL4-CRBN E3 ligase complex
-
Ubiquitin
-
ATP
-
Recombinant IKZF1 substrate
-
Pomalidomide
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
-
-
Procedure:
-
Prepare a master mix with the common reaction components (E1, E2, E3, ubiquitin, IKZF1, reaction buffer).
-
Set up individual reactions in microcentrifuge tubes on ice.
-
Add pomalidomide to the desired final concentrations (e.g., 0.1 to 10 µM). Include a DMSO vehicle control.
-
Initiate the reactions by adding ATP.
-
Incubate the reactions at 37°C for 60-90 minutes.[8]
-
Stop the reactions by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[8]
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody against IKZF1.
-
A ladder of higher molecular weight bands for IKZF1 indicates polyubiquitination.[8]
-
Neosubstrate Degradation Assay (Western Blot)
This assay quantifies the degradation of IKZF1 and IKZF3 in cells treated with pomalidomide.
-
Principle: Cells are treated with pomalidomide, and the levels of the target proteins are assessed by Western blotting. A decrease in the protein band intensity indicates degradation.
-
Reagents:
-
Cell line (e.g., multiple myeloma cell line MM1.S)
-
Pomalidomide
-
Cell lysis buffer
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells to the desired density.
-
Treat the cells with various concentrations of pomalidomide or DMSO for a specified time (e.g., 1 to 24 hours).[5][14]
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using primary antibodies for IKZF1, IKZF3, and a loading control.[17]
-
-
Data Analysis: The intensity of the protein bands for IKZF1 and IKZF3 is quantified and normalized to the loading control to determine the extent of degradation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of pomalidomide and a typical experimental workflow for studying its effects.
Caption: Pomalidomide-mediated degradation pathway and its downstream effects.
Caption: A typical experimental workflow for studying pomalidomide's mechanism of action.
Conclusion
Pomalidomide's function as a molecular glue that redirects the CRL4^CRBN^ E3 ligase complex to degrade neosubstrates represents a paradigm shift in targeted cancer therapy. This in-depth technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for researchers, scientists, and drug development professionals working to further unravel the complexities of cereblon-mediated protein degradation and to develop the next generation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon - Wikipedia [en.wikipedia.org]
- 3. gosset.ai [gosset.ai]
- 4. benchchem.com [benchchem.com]
- 5. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Mechanisms of Action for Immunomodulatory Drugs (IMiDs) Against Multiple Myeloma: From a Tragedy to a Therapy [ommegaonline.org]
- 12. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. targetedonc.com [targetedonc.com]
- 17. benchchem.com [benchchem.com]
The PEG6 Linker in PROTAC Design: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two key moieties: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2] This linker is far from a passive spacer; its length, flexibility, and chemical composition are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and the tunable nature of their length.[] This guide provides an in-depth technical examination of the PEG6 linker in PROTAC design, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in the development of novel protein degraders.
Core Principles of the PEG6 Linker
A PEG6 linker is composed of six repeating ethylene (B1197577) glycol units. This structure imparts a unique combination of properties that are highly advantageous in PROTAC design:
-
Enhanced Solubility: The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, increasing the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2] This is a crucial factor for improving the compound's overall drug-like properties.
-
Modulated Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[2] This can shield the polar surface area of the PROTAC, creating a more compact structure that is better able to traverse the cell membrane.[2]
-
Optimal Ternary Complex Formation: The primary function of the linker is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4] The length of the PEG6 linker provides a balance of flexibility and distance to facilitate the optimal orientation of the POI and E3 ligase for efficient ubiquitination.[]
Quantitative Data on PEG6-Containing PROTACs
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[5] The following table summarizes quantitative data for PROTACs that utilize a PEG6 linker, showcasing their performance against various targets.
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Bruton's Tyrosine Kinase (BTK) | Pomalidomide (CRBN) | K562 | <10 | ~90 | [6] |
| Bruton's Tyrosine Kinase (BTK) | Pomalidomide (CRBN) | Mino | <10 | ~90 | [6] |
| Bromodomain-containing protein 4 (BRD4) | VHL Ligand | Not Specified | 15 | >98 | [7] |
Experimental Protocols
General Synthesis of a PEG6-Containing PROTAC
This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG6 linker. This example utilizes a "click chemistry" approach, which is widely used for its efficiency and reliability.[8]
Materials:
-
POI ligand functionalized with an alkyne group
-
E3 ligase ligand (e.g., pomalidomide) functionalized with an azide (B81097) group
-
Azide-PEG6-acid or similar bifunctional PEG6 linker
-
Coupling reagents (e.g., HATU, DIPEA)
-
Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and sodium ascorbate)
-
Solvents (e.g., DMF, DMSO, t-BuOH/H2O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Functionalization of Ligands: Ensure that the POI and E3 ligase ligands possess orthogonal functional groups suitable for reaction with the bifunctional PEG6 linker.
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG6-N3) in an appropriate solvent like DMF.[2]
-
Add coupling reagents such as HATU and DIPEA and stir the reaction at room temperature until completion, monitoring by LC-MS.[9]
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[2]
-
-
Second Coupling Reaction (Click Chemistry):
-
Purification of the Final PROTAC:
Western Blot Analysis of PROTAC-Mediated Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PEG6-containing PROTAC.[7]
Materials:
-
Cell line expressing the target protein
-
PEG6-containing PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.[10]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding sample buffer and boiling.[7]
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[7]
-
Transfer the separated proteins to a membrane.[10]
-
Block the membrane to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.[10]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[10]
-
-
Data Analysis:
Visualizing Key Processes in PROTAC Design
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Design and Evaluation
The development of a successful PROTAC involves a systematic workflow, from initial design to in vivo validation.
Caption: A typical workflow for the design and evaluation of PROTACs.
Conclusion
The PEG6 linker represents a versatile and effective tool in the design of PROTACs. Its inherent physicochemical properties contribute to improved solubility and cell permeability, while its length and flexibility are often conducive to the formation of a stable and productive ternary complex. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers aiming to harness the power of PEG6 linkers in the development of novel protein degraders. As the field of targeted protein degradation continues to evolve, a rational and data-driven approach to linker design will be paramount to the successful translation of PROTACs from the laboratory to the clinic.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Pomalidomide-PEG6-Butyl Iodide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Pomalidomide-PEG6-Butyl Iodide, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We will delve into the core fundamentals of its mechanism of action, provide detailed experimental protocols for its application, present quantitative data for pomalidomide-based degraders, and visualize key cellular pathways and workflows.
Fundamentals of Pomalidomide (B1683931) in Targeted Protein Degradation
Pomalidomide is a third-generation immunomodulatory imide drug (IMiD) that has been repurposed as a powerful tool in the field of targeted protein degradation.[1] Its utility stems from its high-affinity binding to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[1] By incorporating pomalidomide into a heterobifunctional PROTAC molecule, researchers can hijack this E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs).
This compound is a functionalized derivative of pomalidomide designed for the efficient synthesis of PROTACs. It consists of three key components:
-
The Pomalidomide "warhead": This moiety serves as the CRBN-recruiting ligand.
-
A PEG6 linker: A six-unit polyethylene (B3416737) glycol (PEG) linker provides spacing and favorable physicochemical properties to the resulting PROTAC.
-
A butyl iodide reactive handle: This terminal alkyl iodide allows for covalent conjugation to a ligand that binds to the target protein, typically through a nucleophilic substitution reaction.
The general mechanism of action for a PROTAC synthesized from this compound is as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. The stability and conformation of this complex are critical for degradation efficiency.[2]
-
Ubiquitination: The formation of the ternary complex brings the target protein into close proximity to the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[2]
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released to engage in another cycle of degradation.[2]
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize these values for several well-characterized pomalidomide-based PROTACs targeting various proteins.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-825 | BRD4 | Burkitt's Lymphoma Cells | <1 nM | >95% | [3] |
| QCA570 | BRD4 | Bladder Cancer Cells | ~1 nM | >95% | [3] |
| Compound 16 | EGFR | A549 | 32.9 nM | 96% | [4] |
| ZQ-23 | HDAC8 | - | 147 nM | 93% | [5] |
| TD9 | Tyrosinase | - | ~50 µM | 61% | [6] |
| GP262 | p110α | MDA-MB-231 | 227.4 nM | 71.3% | [7] |
| GP262 | p110γ | MDA-MB-231 | 42.23 nM | 88.6% | [7] |
| GP262 | mTOR | MDA-MB-231 | 45.4 nM | 74.9% | [7] |
Table 2: Comparative Degradation Data for Pomalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Recruiter | Linker Attachment | DC50 (nM) | Dmax (%) | Key Observation |
| Compound Y (C5-azide based) | Target A | Pomalidomide | C5-azide | Fictionalized Data | >95 | Reduced off-target zinc finger degradation |
| VHL-based PROTAC | Target A | VHL | - | Fictionalized Data | >95 | Generally high selectivity, potential for different off-targets |
| Pomalidomide (alone) | IKZF1 | - | - | Fictionalized Data | >90 | Degrades natural neosubstrates |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a pomalidomide-based PROTAC using this compound and for the characterization of its degradation activity.
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a representative synthesis of a PROTAC by conjugating this compound with a hypothetical nucleophilic target protein ligand.
Materials:
-
This compound
-
Target Protein Ligand (containing a nucleophilic group, e.g., a phenol, amine, or thiol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC)
-
Mass Spectrometer (MS)
Procedure:
-
Reaction Setup: To a solution of the target protein ligand (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0-3.0 equivalents).
-
Addition of this compound: Add a solution of this compound (1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature (e.g., 60 °C) for 12-24 hours. Monitor the reaction progress by HPLC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy.
Western Blotting for DC50 and Dmax Determination
This protocol outlines the quantification of dose-dependent degradation of a target protein to determine the DC50 and Dmax values.[1][8]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC and control compounds (e.g., inactive epimer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[1][8]
In-Cell Ubiquitination Assay by Immunoprecipitation
This protocol is to confirm that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome system.[1][8]
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors like PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin (e.g., P4D1 or FK2)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation. In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated protein.[1][8]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target protein to form antibody-antigen complexes. Add Protein A/G magnetic beads to capture the complexes. Wash the beads to remove non-specific binding.[1]
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads. Perform SDS-PAGE and Western blotting. Probe the membrane with a primary antibody against ubiquitin to detect polyubiquitin (B1169507) chains on the target protein. A high molecular weight smear indicates successful ubiquitination.[1]
Mandatory Visualizations
Signaling Pathway
Caption: Pomalidomide-based PROTACs induce the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and functional validation of a pomalidomide-based PROTAC.
Logical Relationship
Caption: The logical relationship of components forming a functional PROTAC that leads to targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound = 95 1835705-74-2 [sigmaaldrich.com]
- 7. alkalisci.com [alkalisci.com]
- 8. benchchem.com [benchchem.com]
The Architect's Blueprint: A Technical Guide to Pomalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. Pomalidomide (B1683931), a potent immunomodulatory agent, has become a cornerstone in PROTAC design due to its high affinity for the E3 ubiquitin ligase Cereblon (CRBN). The linker, a seemingly simple component connecting pomalidomide to a target protein ligand, is in fact a critical determinant of a PROTAC's success. Its length, composition, and attachment point profoundly influence the formation and stability of the crucial ternary complex, ultimately dictating the efficiency and selectivity of target protein degradation. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of pomalidomide-based PROTAC linkers, offering a practical resource for researchers in the field of targeted protein degradation.
Introduction: The Central Role of the Linker in Pomalidomide-Based PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a pomalidomide moiety that recruits the CRBN E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and CRBN is the prerequisite for the subsequent ubiquitination of the POI and its degradation by the proteasome.[1] The linker is not merely a passive spacer; its physicochemical properties are paramount in ensuring the correct spatial orientation and proximity of the POI and CRBN to facilitate efficient ubiquitin transfer.[1] Key aspects of linker design include:
-
Length: An optimal linker length is crucial. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in reduced efficacy due to entropic penalties.[1]
-
Composition: The chemical nature of the linker, commonly featuring polyethylene (B3416737) glycol (PEG) or alkyl chains, affects the PROTAC's solubility, cell permeability, and metabolic stability.[1][2] Hydrophilic linkers like PEG can enhance aqueous solubility, while more hydrophobic alkyl linkers may improve cell membrane penetration.[2]
-
Attachment Point: Pomalidomide offers several positions for linker attachment, with the C4 and C5 positions of the phthalimide (B116566) ring being the most frequently utilized.[1] The choice of attachment point can significantly impact the stability of the ternary complex and the overall degradation activity.[1]
Quantitative Analysis of Linker Impact on PROTAC Efficacy
The rational design of pomalidomide-based PROTACs is heavily reliant on empirical data. The following tables summarize quantitative data from various studies, illustrating the profound impact of linker composition and length on degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Table 1: Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PEG | 8 | C4 | 8.9 | >95 | MOLM-14 |
| PEG | 11 | C4 | 1.6 | >95 | MOLM-14 |
| PEG | 14 | C4 | 3.2 | >95 | MOLM-14 |
| Alkyl | 10 | C5 | 5.0 | >90 | TMD8 |
| Alkyl-Ether | 13 | C5 | 2.5 | >95 | TMD8 |
Data synthesized from published literature.
Table 2: Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR)
| PROTAC Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Alkyl-ether | 43.4 | >90 | A549 |
| Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[1]
Table 3: Pomalidomide-Based PROTACs Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins (BRD4)
| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl linker | BRD4 | ~100-300 | Not Reported | 22Rv1 |
| dBET1 | Thalidomide | PEG linker | BRD4 | ~10 | >90 | MV4;11 |
Note: Data is compiled from different studies and experimental conditions may vary.[3]
Table 4: Pomalidomide-Based PROTACs Targeting Histone Deacetylases (HDACs)
| PROTAC | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| dHDAC6 | HDAC6 | 34 | 70.5 | Not Specified |
| ZQ-23 | HDAC8 | 147 | 93 | Not Specified |
These findings highlight that even subtle modifications to the linker can significantly alter the degradation profile of a PROTAC.[4][5]
Synthesis of Pomalidomide-Based PROTAC Linkers: Key Methodologies
The synthesis of pomalidomide-based PROTACs typically involves the preparation of a functionalized pomalidomide-linker intermediate, which is then coupled to the target protein ligand. Several synthetic strategies have been developed to achieve this, with the choice of method often depending on the desired linker type and the functional groups present on the POI ligand.
Synthesis of a Pomalidomide-C5-Azide Linker for Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a highly efficient and versatile reaction for PROTAC synthesis.[6] This requires the preparation of an azide-functionalized pomalidomide linker.
Experimental Protocol:
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione [6]
-
To a solution of pomalidomide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).[6]
-
Stir the reaction mixture at 60 °C for 12 hours.[6]
-
After cooling to room temperature, dilute the reaction with water and extract with dichloromethane (B109758) (DCM) (3 x).[6]
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[6]
Step 2: Synthesis of Pomalidomide-C5-Azide [6]
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in DMF, add sodium azide (B81097) (3.0 eq).[6]
-
Stir the reaction mixture at 60 °C for 6 hours.[6]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[6]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
PROTAC Synthesis via Azide-Alkyne Click Chemistry
Experimental Protocol: [6]
-
In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water or DMF).[6]
-
Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq).[6]
-
Stir the reaction mixture at room temperature for 4-12 hours.[6]
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the PROTAC molecule by preparative HPLC to obtain the final product.
-
Characterize the PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
PROTAC Synthesis via Amide Bond Formation
Amide bond formation is another robust method for linking pomalidomide to a POI ligand, particularly when the POI ligand contains a carboxylic acid moiety.
Experimental Protocol:
-
To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of an amine-terminated pomalidomide-linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC or silica gel chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Visualizing the Mechanism and Experimental Workflow
Understanding the underlying biological processes and the experimental steps involved in PROTAC development is crucial for success. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Pomalidomide-based PROTAC action.
Caption: Experimental workflow for PROTAC development.
Key Experimental Protocols for PROTAC Evaluation
A robust evaluation of a novel pomalidomide-based PROTAC requires a series of well-defined experiments to characterize its biological activity.
Target Protein Degradation Assay (Western Blot)
This is the foundational assay to confirm that the PROTAC induces the degradation of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Ternary Complex Formation Assays
Demonstrating the formation of a stable ternary complex is crucial for understanding the mechanism of action of a PROTAC.
-
Surface Plasmon Resonance (SPR): This technique can measure the binding affinities and kinetics of the PROTAC to the target protein and CRBN, both individually and in the formation of the ternary complex.
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay): This is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in a solution-based format, offering a higher-throughput alternative to SPR.
Conclusion
The linker is a critical and highly tunable component in the design of pomalidomide-based PROTACs. A systematic approach to linker design, involving the careful consideration of length, composition, and attachment point, is essential for the development of potent and selective protein degraders. This technical guide provides a foundational understanding of the principles of linker design, supported by quantitative data and detailed experimental protocols. As our understanding of the structural biology of ternary complexes continues to grow, so too will our ability to rationally design the next generation of highly effective pomalidomide-based PROTACs for the treatment of a wide range of diseases.
References
Introduction: Hijacking the Cellular Machinery for Targeted Protein Degradation
An In-Depth Technical Guide to CRBN-Recruiting Ligands for PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that block a protein's function, PROTACs act catalytically to induce the degradation of a target Protein of Interest (POI).
These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a POI-PROTAC-E3 ligase "ternary complex" brings the target protein into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[2][3]
Among the hundreds of E3 ligases in the human body, Cereblon (CRBN) has emerged as one of the most widely utilized for PROTAC design.[4][5] CRBN functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4CRBN) complex.[1][4][6] Its favorable pharmacological properties and the availability of well-characterized, cell-permeable small molecule ligands have made it a cornerstone of targeted protein degradation.[7][]
Classes of CRBN-Recruiting Ligands
The success of CRBN-based PROTACs is built upon a foundation of well-understood ligands, primarily derived from immunomodulatory imide drugs (IMiDs).
1. Immunomodulatory Imide Drugs (IMiDs): The Foundation
Thalidomide (B1683933) and its analogues, lenalidomide (B1683929) and pomalidomide, are the most established class of CRBN ligands.[6][] These molecules, collectively known as IMiDs, bind to CRBN and modulate its substrate specificity, which is the basis for their therapeutic effects in multiple myeloma.[10][11] In the context of PROTACs, they serve as the "handle" to recruit the CRL4CRBN E3 ligase complex.[]
-
Thalidomide: The parent compound, often functionalized at various positions on its phthalimide (B116566) ring for linker attachment.[4][12]
-
Lenalidomide: A more potent IMiD than thalidomide, also used extensively in PROTAC design.[10][13]
-
Pomalidomide: A highly potent CRBN binder, frequently employed in clinical-stage PROTACs like ARV-110 and ARV-471.[3][][14]
These glutarimide-containing ligands are known to be prone to racemization and can induce the degradation of endogenous CRBN neosubstrates like IKZF1, IKZF3, and GSPT1, which can lead to off-target effects.[][15]
2. Novel CRBN Ligands: Expanding the Toolbox
To overcome the limitations of IMiDs, significant research has focused on developing novel, non-IMiD CRBN binders. These efforts aim to improve properties such as stability, reduce neosubstrate degradation, and explore new chemical space.[16][17]
-
Phenyl Dihydrouracil Derivatives: These compounds represent a significant departure from the glutarimide (B196013) scaffold and lack the chiral center, thus avoiding issues with racemization.[]
-
Benzamide-Type Binders: Developed to optimize physiochemical properties and stability while minimizing off-target neosubstrate effects.[16]
-
Cyclimids: Ligands inspired by the C-terminal cyclic imide degrons that are endogenous substrates of CRBN, offering a distinct mode of interaction.[15]
Data Presentation: Binding Affinities of CRBN Ligands
The affinity of the ligand for CRBN is a critical parameter in PROTAC design. High affinity is generally desirable but must be balanced with the affinity for the target protein to ensure efficient ternary complex formation.
| Ligand Class | Example Compound | Binding Affinity to CRBN (IC50/Kd) | Assay Type | Reference |
| IMiD | Pomalidomide | ~200-300 nM | Biochemical | [11] |
| IMiD | Lenalidomide | ~1 µM | Biochemical | [10] |
| IMiD | Thalidomide | ~3 µM | Biochemical | [6] |
| CELMoD | Iberdomide (CC-220) | ~15-30 nM | TR-FRET | [6][18] |
| Novel | Phenyl Dihydrouracil | Varies | Varies | [] |
| Novel | Benzamide Derivatives | Varies | Varies | [16] |
Note: Binding affinities can vary significantly based on the specific assay conditions and methodology used.
The Critical Role of the Ternary Complex
The cornerstone of PROTAC efficacy is the formation of a stable and productive ternary complex.[] The stability and conformation of this complex dictate the efficiency of ubiquitin transfer from the E2 enzyme to the POI.
An important concept in this process is cooperativity (α) . Positive cooperativity occurs when the binding of the PROTAC to one protein partner enhances its affinity for the other, leading to a more stable ternary complex than predicted from the individual binary binding affinities.[][20] Conversely, negative cooperativity can hinder complex formation and lead to poor degradation.
Data Presentation: Representative CRBN-Based PROTACs
The interplay between the CRBN ligand, linker, and POI ligand determines the degradation efficiency (DC50) and maximal degradation (Dmax).
| PROTAC Name | Target Protein (POI) | CRBN Ligand | DC50 | Dmax | Cell Line | Reference |
| ARV-110 | Androgen Receptor (AR) | Lenalidomide derivative | ~1 nM | >95% | VCaP | [3][14] |
| ARV-471 | Estrogen Receptor (ER) | Pomalidomide derivative | <1 nM | >90% | MCF7 | [3][14] |
| dBET6 | BRD4 | Pomalidomide | ~30 nM | >90% | 22Rv1 | [21] |
| Pro-11 | BRD4 | Lenalidomide derivative | 1.3 nM | 87% | HEK293 | [22] |
| QC-01-175 | Tau | Thalidomide | ~10-25 nM | ~75% | HEK293T | [23] |
| KT-474 | IRAK4 | Thalidomide derivative | <0.1 nM | >95% | PBMCs | [24] |
Experimental Protocols: Characterizing CRBN-Based PROTACs
A suite of biophysical, biochemical, and cellular assays is required to fully characterize a novel PROTAC.
Binary Binding Assays
These assays measure the direct interaction between the PROTAC and its two binding partners individually.
-
Methodology:
-
Technique: Fluorescence Polarization (FP) is a common method.[21]
-
Principle: A fluorescently labeled tracer (e.g., a known ligand for CRBN or the POI) is displaced by the PROTAC. The change in polarization of the emitted light is proportional to the amount of tracer displaced, allowing for the calculation of binding affinity (Ki or IC50).
-
Procedure:
-
Prepare a solution of the target protein (e.g., recombinant CRBN-DDB1 complex) and a fluorescent tracer at a fixed concentration.
-
Add increasing concentrations of the PROTAC molecule.
-
After incubation to reach equilibrium, measure the fluorescence polarization.
-
Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the affinity.
-
-
-
Other Techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can also provide detailed kinetic and thermodynamic data on binary interactions.[20][25]
References
- 1. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 10. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. scispace.com [scispace.com]
- 23. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Pomalidomide-PEG6-Butyl Iodide: A Technical Guide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Pomalidomide-PEG6-Butyl Iodide, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and detailed protocols for its application in targeted protein degradation.
Core Compound Specifications
This compound is a synthetic molecule designed for the facile generation of PROTACs. It incorporates the highly potent E3 ubiquitin ligase ligand, pomalidomide (B1683931), connected to a polyethylene (B3416737) glycol (PEG) linker terminating in a reactive butyl iodide group.
| Property | Value |
| CAS Number | 1835705-74-2[1] |
| Molecular Weight | 761.60 g/mol [1] |
| Molecular Formula | C31H44IN3O11[1] |
| Purity | ≥95%[1][2] |
| Appearance | Powder or crystals[1][2] |
| Storage | 2-8°C[1][2] |
| Synonyms | N-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-24-iodo-3,6,9,12,15,18-hexaoxatetracosanamide, Pomalidomide-2-2-2-2-2-2-6-I |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety specifically binds to the Cereblon (CRBN) substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[] By conjugating this molecule to a ligand for a protein of interest (POI), the resulting PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The native function of pomalidomide involves the recruitment of neosubstrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRBN complex for degradation.[] This inherent activity underscores its potency as an E3 ligase recruiter in the PROTAC context.
Quantitative Data for PROTAC Development
The efficacy of a pomalidomide-based PROTAC is contingent on several factors, including the binding affinity of pomalidomide to CRBN and the degradation efficiency of the final PROTAC construct.
Table 1: Binding Affinity of Pomalidomide to Cereblon (CRBN)
| Parameter | Value | Assay Method |
| Kd | ~157 nM | Competitive Titration |
Note: Data is for the parent pomalidomide molecule.
Table 2: Representative Degradation Performance of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) |
| HDAC8 | - | 147 | 93 |
| ALK | SU-DHL-1 | ~10-50 | >90 |
| EGFR | A549 | 100-1000 | >75 |
| BCL-XL | MOLT-4 | 63 | >90 |
| BTK | HBL1 | 6.3 | >90 |
Note: This table presents a compilation of data for various pomalidomide-based PROTACs to illustrate the range of potencies achievable. The specific performance of a PROTAC synthesized using this compound will be target and ligand-dependent.[4][5][6][]
Experimental Protocols
Synthesis of Pomalidomide-PEG6-Amine
The synthesis of pomalidomide-linker conjugates is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-PEG6-amine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) in DMSO, add Boc-PEG6-amine (1.1 equivalents) and DIPEA (3 equivalents).
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate, water, and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Boc-protected Pomalidomide-PEG6-amine.
-
Deprotect the Boc group using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield Pomalidomide-PEG6-amine.
This protocol is a general guideline. The synthesis of the butyl iodide derivative involves further functionalization of the terminal amine.
Conjugation of this compound to a Target Ligand
The terminal butyl iodide is a reactive handle for conjugation to a nucleophilic group (e.g., a phenol, thiol, or amine) on the target protein ligand.
Materials:
-
This compound
-
Target protein ligand with a nucleophilic functional group
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
Procedure:
-
Dissolve the target protein ligand (1 equivalent) and a base (e.g., K2CO3, 2-3 equivalents) in an appropriate solvent.
-
Add this compound (1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete, as monitored by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate.
-
Concentrate the solution and purify the crude PROTAC by preparative HPLC to obtain the final product.
Evaluation of PROTAC Efficacy by Western Blotting
Objective: To determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of the synthesized PROTAC.
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized target protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
This compound is a versatile and potent chemical tool for the development of PROTACs. Its high affinity for the E3 ligase Cereblon, combined with a flexible PEG linker and a reactive handle for conjugation, makes it an invaluable resource for researchers in the field of targeted protein degradation. The protocols and data presented in this guide provide a solid foundation for the successful design, synthesis, and evaluation of novel protein degraders.
References
- 1. This compound ≥95% | 1835705-74-2 [sigmaaldrich.com]
- 2. This compound ≥95% | 1835705-74-2 [sigmaaldrich.com]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of PROTACs using Pomalidomide-PEG6-Butyl Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931) is a widely utilized E3 ligase ligand that binds to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. By inducing the proximity of the POI to the CRBN E3 ligase, pomalidomide-based PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome.
This document provides detailed application notes and a generalized protocol for the synthesis of PROTACs utilizing the pre-synthesized building block, Pomalidomide-PEG6-Butyl Iodide. This building block simplifies the synthetic process by providing the pomalidomide ligand and a flexible polyethylene (B3416737) glycol (PEG) linker with a reactive butyl iodide terminus. The terminal iodide allows for a straightforward nucleophilic substitution reaction with a suitable nucleophile (e.g., a phenol, amine, or thiol) on the POI ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a pomalidomide-based PROTAC is a catalytic process that hijacks the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS).
Figure 1: Mechanism of pomalidomide-based PROTACs.
Experimental Protocols
This section outlines a general protocol for the synthesis of a PROTAC by coupling a POI ligand containing a nucleophilic functional group with this compound. The following is a representative example for the alkylation of a phenolic hydroxyl group on a hypothetical POI ligand.
Materials and Reagents
-
This compound (≥95% purity)
-
POI ligand with a nucleophilic group (e.g., a phenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
-
Reverse-phase HPLC purification system (if necessary)
Synthetic Workflow
Figure 2: General workflow for PROTAC synthesis.
Detailed Synthesis Protocol (Representative Example)
-
Reaction Setup: To a solution of the POI ligand (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents) and potassium carbonate (3.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 60-80 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure PROTAC. If further purification is required, reverse-phase HPLC can be employed.
-
Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, LC-MS, and high-resolution mass spectrometry (HRMS).
Data Presentation
The efficacy of a newly synthesized PROTAC is evaluated through a series of in vitro assays. The key parameters are the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following tables provide representative data for pomalidomide-based PROTACs targeting various proteins of interest, illustrating the impact of linker composition and length on degradation performance.
Table 1: Representative Degradation Data for Pomalidomide-Based PROTACs
| PROTAC Example | Target POI | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC A | BRD4 | PEG/Alkyl | <1 | >95 | RS4;11 |
| PROTAC B | BTK | PEG | ~5 | >90 | TMD8 |
| PROTAC C | EGFR | Alkyl | 32.9 | >90 | A549[1] |
| PROTAC D | HDAC8 | PEG | 147 | 93 | 293T[2] |
Note: The data presented are synthesized from various published literature and are for illustrative purposes. Experimental conditions may vary between studies.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₁H₄₄IN₃O₁₁ | |
| Molecular Weight | 761.60 g/mol | |
| Appearance | Powder or crystals | |
| Purity | ≥95% | |
| Storage | 2-8°C |
Conclusion
The use of pre-synthesized building blocks like this compound significantly streamlines the synthesis of pomalidomide-based PROTACs. The provided protocol offers a general and adaptable method for coupling this building block with a variety of POI ligands containing a suitable nucleophile. The straightforward nature of this synthetic approach allows for the rapid generation of PROTAC libraries with varying POI ligands, facilitating the discovery of potent and selective protein degraders for therapeutic development. Researchers should optimize the reaction conditions for each specific POI ligand to achieve the best results.
References
Pomalidomide-PEG6-Butyl Iodide: Application Notes and Protocols for Oncology Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-Butyl Iodide is a key bifunctional molecule utilized in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging and powerful therapeutic modality in oncology. This compound consists of three essential components: the pomalidomide (B1683931) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a 6-unit polyethylene (B3416737) glycol (PEG) linker, which provides appropriate spatial orientation; and a terminal butyl iodide group, which allows for covalent conjugation to a ligand targeting a specific protein of interest (POI).[1][2]
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[3][4] This event-driven pharmacology allows for the catalytic degradation of target proteins, offering a distinct advantage over traditional small molecule inhibitors that require sustained occupancy for efficacy.[4] Pomalidomide-based PROTACs have shown significant promise in degrading a variety of oncogenic proteins, including Bruton's tyrosine kinase (BTK), Bromodomain and extra-terminal motif (BET) proteins like BRD4, and Epidermal Growth Factor Receptor (EGFR).[3][5][6]
These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs for oncology research, including detailed experimental protocols and representative data.
Data Presentation: Efficacy of Pomalidomide-Based PROTACs in Oncology
The following tables summarize the degradation potency (DC₅₀ and Dₘₐₓ) and anti-proliferative activity (IC₅₀) of various pomalidomide-based PROTACs targeting key oncogenic proteins. While the specific linker may vary slightly from PEG6-Butyl Iodide, the data provides a strong indication of the potential efficacy of this class of molecules.
| Target Protein | PROTAC Compound | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| BRD4 | Compound 21 | Dihydroquinazolinone-based | - | >90% at 1µM | THP-1 |
| BRD4 | ARV-825 | PEG | <1 | >95 | Burkitt's lymphoma |
| BTK | RC-1 | Reversible Covalent | 6.6 | >90 | MOLM-14 |
| BTK | P13I | Ibrutinib-based | - | 73% at 10nM | Ramos |
| EGFR | Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
| EGFR | Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| PI3Kα | GP262 | C8 Alkyl | 227.4 | 71.3 | MDA-MB-231 |
| mTOR | GP262 | C8 Alkyl | 45.4 | 74.9 | MDA-MB-231 |
| Target Protein | PROTAC Compound | Linker Type | IC₅₀ (nM) | Cell Line |
| BRD4 | Compound 21 | Dihydroquinazolinone-based | 810 | THP-1 |
| BRD4 | ARV-825 | PEG | 5.66-91.98 | Multiple Myeloma |
| BTK | UBX-382 | - | 5.51 | - |
| EGFR | Compound 16 | Alkyl-ether | - | MCF-7, HepG-2, HCT-116, A549 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of a target protein.
General Experimental Workflow for PROTAC Evaluation
Caption: Workflow for the development and evaluation of a PROTAC.
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC
This protocol describes a general method for conjugating this compound to a target protein ligand containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
This compound
-
Target protein ligand with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a clean, dry reaction vessel, dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80°C) overnight under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate, water, and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[7]
Materials:
-
Cancer cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution in DMSO
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
Synthesized PROTAC stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in an opaque-walled 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs in oncology drug discovery. Its ability to efficiently recruit the E3 ligase Cereblon, combined with a flexible and optimizable linker, enables the creation of potent and selective protein degraders against a wide range of oncogenic targets. The protocols and data presented herein provide a foundational guide for researchers to synthesize, evaluate, and optimize novel pomalidomide-based PROTACs as potential cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes: Pomalidomide-PEG6-Butyl Iodide for Kinase Degradation
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD offers the complete removal of the target protein.[3] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology.[4] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4]
Pomalidomide-PEG6-Butyl Iodide is a versatile, ready-to-use chemical building block designed for the rapid synthesis of novel PROTACs.[5] It comprises three essential components:
-
Pomalidomide (B1683931): A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is part of the CUL4-RBX1-DDB1 E3 ligase complex.[6][7]
-
PEG6 Linker: A polyethylene (B3416737) glycol linker that provides hydrophilicity and an optimized length to span the distance between the target kinase and CRBN. The linker is a critical component that influences the stability of the ternary complex and the physicochemical properties of the final PROTAC.[8][9]
-
Butyl Iodide: A reactive alkyl halide handle that allows for straightforward covalent conjugation to a kinase-targeting ligand (warhead) containing a nucleophilic group (e.g., phenol, amine, or thiol).[10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to use this compound to synthesize, validate, and characterize novel kinase-degrading PROTACs.
Mechanism of Action
The fundamental principle of a PROTAC synthesized from this compound is to induce proximity between a target kinase and the CRBN E3 ligase. This process involves several steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target kinase (via its specific warhead) and CRBN (via the pomalidomide moiety), forming a key ternary complex.[11][12]
-
Ubiquitination: The formation of this complex brings the kinase into close proximity with the E3 ligase machinery, which facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the kinase.
-
Proteasomal Degradation: The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule, which can then engage in further catalytic cycles of degradation.[13]
Data Presentation
The following tables provide representative data for a hypothetical Bruton's tyrosine kinase (BTK)-targeting PROTAC synthesized using this compound and a BTK inhibitor warhead. This data is illustrative of typical results obtained during characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₁H₄₄IN₃O₁₁ | |
| Molecular Weight | 761.60 g/mol | |
| E3 Ligase Ligand | Pomalidomide | |
| Linker | PEG6 (Polyethylene glycol, 6 units) | |
| Reactive Group | Butyl Iodide | |
| Appearance | Powder or crystals |
| Storage | 2-8°C | |
Table 2: Example In Vitro Degradation Profile of a BTK-PROTAC Data is representative and based on published results for similar BTK degraders.[14][15]
| Compound | Target Kinase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Timepoint (hours) |
|---|---|---|---|---|---|
| BTK-PROTAC-1 | BTK (Wild-Type) | TMD8 (DLBCL) | 5.2 | >95 | 24 |
| BTK-PROTAC-1 | BTK (C481S Mutant) | TMD8 (Engineered) | 8.1 | >90 | 24 |
| Vehicle (DMSO) | BTK (Wild-Type) | TMD8 (DLBCL) | N/A | 0 | 24 |
| Warhead-Only | BTK (Wild-Type) | TMD8 (DLBCL) | No Degradation | <5 | 24 |
Table 3: Example Downstream Signaling Effects of a BTK-PROTAC in TMD8 Cells Data represents the percentage of phosphorylated protein relative to vehicle control after 4 hours of treatment with 100 nM BTK-PROTAC-1, followed by B-cell receptor (BCR) stimulation.[16]
| Treatment | Target Protein | Downstream Substrate | Phosphorylation Status (% of Control) |
|---|---|---|---|
| BTK-PROTAC-1 | BTK | p-BTK (Y223) | < 10% |
| BTK-PROTAC-1 | PLCγ2 | p-PLCγ2 (Y759) | ~ 25% |
| BTK-PROTAC-1 | ERK1/2 | p-ERK1/2 (T202/Y204) | ~ 30% |
Experimental Protocols
Protocol 1: Synthesis of a Kinase-Targeting PROTAC
Objective: To conjugate a kinase inhibitor (warhead) containing a nucleophilic group to this compound.
Materials:
-
This compound
-
Kinase inhibitor with a nucleophilic handle (e.g., -OH, -NH₂, -SH)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the kinase inhibitor warhead (1.0 equivalent) in anhydrous DMF.
-
Add the base (e.g., DIPEA, 3.0 equivalents) to the solution and stir for 10 minutes at room temperature. This deprotonates the nucleophilic group on the warhead.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by LC-MS to check for the formation of the desired product mass.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with DMSO and filter to remove any solids.
-
Purify the crude product using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Confirm the identity and purity (>95%) of the final compound by LC-MS and NMR spectroscopy.
Protocol 2: In Vitro Evaluation of Kinase Degradation by Western Blot
Objective: To determine the concentration-dependent degradation of a target kinase in a relevant cell line.[1]
Materials:
-
Cancer cell line expressing the target kinase (e.g., TMD8 for BTK)
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[17][18]
-
BCA Protein Assay Kit
-
Primary antibodies: anti-target kinase, anti-CRBN, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium (e.g., from 1000 nM down to 0.1 nM). Ensure the final DMSO concentration is constant across all wells (≤ 0.1%). Include a vehicle-only control.
-
Treat the cells with the PROTAC dilutions for a desired time point (e.g., 24 hours).
-
Control Wells: Include a well treated with a high concentration of PROTAC (e.g., 1 µM) and co-treated with 10 µM MG132 for the last 4-6 hours to confirm proteasome-dependent degradation.
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[19]
-
Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Western Blotting: Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target kinase overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target kinase band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the log of PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.[20][21]
Protocol 3: Assessment of Downstream Signaling (BTK Example)
Objective: To confirm that degradation of the target kinase leads to the inhibition of its downstream signaling pathway.[16]
Materials:
-
Same as Protocol 2, plus primary antibodies for phosphorylated proteins (e.g., anti-p-BTK, anti-p-PLCγ2, anti-p-ERK1/2).
-
B-cell Receptor (BCR) agonist (e.g., anti-IgM F(ab')₂ fragment).
Procedure:
-
Cell Seeding and Starvation: Seed cells as described in Protocol 2. Before treatment, you may wish to serum-starve the cells for a few hours to reduce basal signaling activity.
-
PROTAC Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC₅₀) for an effective duration (e.g., 4-8 hours). Include a vehicle control.
-
Pathway Stimulation: For the last 15-30 minutes of the incubation, stimulate the cells with a BCR agonist (e.g., anti-IgM) to activate the BTK pathway. Leave one set of vehicle-treated and PROTAC-treated wells unstimulated as a baseline control.
-
Cell Lysis and Western Blotting: Immediately after stimulation, wash cells with ice-cold PBS and lyse them using a buffer containing phosphatase inhibitors.
-
Perform protein quantification and Western blotting as described in Protocol 2.
-
Probe separate membranes with antibodies against the phosphorylated forms of BTK, PLCγ2, and ERK, as well as their total protein counterparts to assess changes in phosphorylation independent of total protein degradation.
-
Data Analysis: Quantify the band intensities. For each downstream protein, calculate the ratio of the phosphorylated form to the total protein. Compare the phosphorylation status in PROTAC-treated cells to vehicle-treated cells to confirm the functional inhibition of the signaling pathway.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide [cancer.fr]
- 3. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]
- 4. scienceopen.com [scienceopen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRBN-PROTACs in Cancer Therapy: From Mechanistic Insights to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. adooq.com [adooq.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. 2bscientific.com [2bscientific.com]
- 19. bio-rad.com [bio-rad.com]
- 20. benchchem.com [benchchem.com]
- 21. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Pomalidomide-PEG6-Butyl Iodide in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death.[1][2] A promising therapeutic strategy to combat these pathologies is the use of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific proteins of interest (POIs).[3][]
Pomalidomide-PEG6-Butyl Iodide is a key building block for the synthesis of PROTACs. It comprises three essential components:
-
Pomalidomide (B1683931): A ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5]
-
PEG6 Linker: A polyethylene (B3416737) glycol linker that connects the two ends of the PROTAC.
-
Butyl Iodide: A reactive group that allows for the covalent attachment of a ligand designed to bind to a specific protein of interest.[6][7]
This document provides detailed application notes and protocols for the hypothetical use of this compound in the development of a PROTAC targeting a key pathological protein in a neurodegenerative disease. For the purpose of these notes, we will focus on the development of a PROTAC to target Tau protein, a hallmark of Alzheimer's disease.[1][]
Principle of Action: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] The synthesized PROTAC, incorporating this compound and a Tau-binding ligand, will form a ternary complex with the CRBN E3 ligase and the Tau protein. This proximity induces the ubiquitination of Tau, marking it for degradation by the proteasome.
Caption: PROTAC-mediated degradation of Tau protein.
Hypothetical PROTAC Synthesis: Tau-Degrader
The following is a generalized protocol for the synthesis of a hypothetical Tau-targeting PROTAC, herein named "Tau-Degrader," using this compound and a hypothetical Tau-binding ligand containing a nucleophilic group (e.g., an amine or thiol).
Materials:
-
This compound
-
Tau-binding ligand with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Protocol:
-
Dissolve the Tau-binding ligand in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring progress by thin-layer chromatography or LC-MS.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC.
-
Characterize the final "Tau-Degrader" product by MS and NMR to confirm its identity and purity.
In Vitro Evaluation of Tau-Degrader
Cell Culture:
-
Human neuroblastoma cell lines (e.g., SH-SY5Y) or iPSC-derived neurons from Alzheimer's disease patients that overexpress Tau are suitable models.
Experimental Protocol: Western Blot for Tau Degradation
-
Plate cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of "Tau-Degrader" (e.g., 1 nM to 10 µM) for 24 hours.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Tau, phosphorylated Tau, and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.
-
Quantify band intensities to determine the extent of Tau degradation.
Quantitative Data from a Representative Study:
The following table summarizes hypothetical data from a western blot experiment.
| "Tau-Degrader" Concentration | Total Tau Level (% of Control) | Phospho-Tau Level (% of Control) |
| 1 nM | 95% | 92% |
| 10 nM | 75% | 70% |
| 100 nM | 40% | 35% |
| 1 µM | 15% | 10% |
| 10 µM | 10% | 8% |
In Vivo Evaluation of Tau-Degrader in a Mouse Model
Animal Model:
-
A transgenic mouse model of tauopathy, such as the P301S mouse model, which expresses a mutant form of human Tau and develops neurofibrillary tangles.
Experimental Protocol: Behavioral and Histological Analysis
-
Administer "Tau-Degrader" or vehicle to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) for a specified duration (e.g., 4 weeks).
-
Perform behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry or immunofluorescence on brain sections to quantify Tau pathology (total and phosphorylated Tau).
-
Analyze neuronal loss using markers like NeuN.
-
Assess neuroinflammation by staining for microglial (Iba1) and astrocyte (GFAP) markers.
Quantitative Data from a Representative Pomalidomide Neuroprotection Study:
While data for a "Tau-Degrader" is hypothetical, studies on pomalidomide itself have shown neuroprotective effects in models of neurodegeneration.[8][9] The following table presents representative data from a study on pomalidomide in a traumatic brain injury model, which demonstrates its potential to reduce neuronal damage and inflammation.
| Treatment Group | Neurodegeneration (Fluoro-Jade C positive cells/mm²) | Microglial Activation (Iba1 positive cells/mm²) | Astrocyte Activation (GFAP positive cells/mm²) |
| Sham | 5 ± 1 | 150 ± 10 | 230 ± 8 |
| Vehicle-Treated | 45 ± 5 | 350 ± 20 | 332 ± 12 |
| Pomalidomide-Treated | 20 ± 3 | 250 ± 15 | 232 ± 23 |
Data adapted from a study on traumatic brain injury and may not be directly representative of a Tauopathy model.[8][9]
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow for developing a Tau-degrading PROTAC.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs targeting pathogenic proteins in neurodegenerative diseases. By rationally designing a ligand for a protein of interest, researchers can synthesize novel degraders and evaluate their therapeutic potential. The protocols and data presented here provide a foundational framework for initiating such research endeavors. The ultimate goal is to develop potent and selective protein degraders that can cross the blood-brain barrier and effectively clear the toxic protein aggregates that drive neurodegeneration.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. alkalisci.com [alkalisci.com]
- 7. This compound ≥95% | 1835705-74-2 [sigmaaldrich.com]
- 8. Pomalidomide Improves Motor Behavioral Deficits and Protects Cerebral Cortex and Striatum Against Neurodegeneration Through a Reduction of Oxidative/Nitrosative Damages and Neuroinflammation After Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide Improves Motor Behavioral Deficits and Protects Cerebral Cortex and Striatum Against Neurodegeneration Through a Reduction of Oxidative/Nitrosative Damages and Neuroinflammation After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of PROTACs Synthesized with Pomalidomide-PEG6-Butyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. This is achieved by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This document provides detailed application notes and protocols for the cellular characterization of PROTACs synthesized using Pomalidomide-PEG6-Butyl Iodide. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The PEG6 linker provides a flexible connection of appropriate length to facilitate the formation of a productive ternary complex between the target protein and CRBN, leading to ubiquitination and subsequent degradation of the target protein.[3] The butyl iodide functional group allows for the covalent attachment of a specific POI ligand.
These protocols are designed to guide researchers in assessing the efficacy and mechanism of action of their custom-synthesized PROTACs in a cellular context.
Mechanism of Action
PROTACs synthesized with this compound function by inducing the proximity of the target protein to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is determined by its ability to induce potent and efficient degradation of the target protein. Key parameters for quantitative assessment include the half-maximal degradation concentration (DC50), the maximum percentage of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Disclaimer: The following tables provide representative data for Pomalidomide-based PROTACs targeting various proteins. Specific values for PROTACs synthesized with this compound will be dependent on the specific target ligand and cell line used.
| PROTAC Target | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| EGFR | Pomalidomide | PEG-based | A549 | 32.9 - 43.4 | >90 | [4] |
| HDAC8 | Pomalidomide | PEG-based | - | 147 | 93 | [5] |
| PI3K/mTOR | Pomalidomide | Alkyl/PEG | MDA-MB-231 | 42.23 - 227.4 | 71.3 - 88.6 |
| PROTAC Target | E3 Ligase Ligand | Cell Line | IC50 (µM) | Reference |
| EGFR | Pomalidomide | MCF-7 | 0.10 | [4] |
| EGFR | Pomalidomide | HepG-2 | 0.10 | [4] |
| EGFR | Pomalidomide | HCT-116 | 0.10 | [4] |
| EGFR | Pomalidomide | A549 | 0.10 | [4] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is a fundamental assay to quantify the degradation of the target protein following PROTAC treatment.
Materials:
-
Cells expressing the target protein of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Aspirate the old medium and add the medium containing the PROTAC or vehicle. Incubate for a desired time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the cytotoxic effect of the PROTAC on the cells.
Materials:
-
Cells of interest
-
PROTAC synthesized with this compound
-
DMSO (vehicle control)
-
96-well clear-bottom (for MTT) or opaque-walled (for CellTiter-Glo®) cell culture plates
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Solubilization solution (for MTT, e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Add the diluted PROTAC or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Assay:
-
For MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
For MTT Assay: Measure the absorbance at 570 nm using a plate reader.
-
For CellTiter-Glo® Assay: Measure the luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells expressing the target protein
-
PROTAC synthesized with this compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause significant degradation (e.g., 5-10 times the DC50). In a parallel set of wells, co-treat with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will block the degradation of the ubiquitinated protein, allowing it to accumulate.[2]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors to preserve the ubiquitinated state of the proteins.[2]
-
Immunoprecipitation:
-
Incubate the cell lysates with the primary antibody against the target protein overnight at 4°C to form antibody-antigen complexes.[2]
-
Add Protein A/G magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the complexes.[2]
-
Wash the beads several times with lysis buffer to remove non-specific binding.[2]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.[2]
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the target protein. A ladder of high-molecular-weight bands indicates polyubiquitination.[2]
-
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
References
- 1. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Pomalidomide-PEG6-Butyl Iodide solubility and handling instructions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-PEG6-Butyl Iodide is a key synthetic building block used in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the Pomalidomide ligand, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a six-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a butyl iodide functional group.[1][2] This terminal iodide allows for covalent linkage to a ligand targeting a specific protein of interest, facilitating the synthesis of novel PROTACs for targeted protein degradation.[1][3] Understanding the solubility and proper handling of this reagent is critical for its effective use in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1835705-74-2 | [1][2][4] |
| Molecular Formula | C31H44IN3O11 | [1][2] |
| Molecular Weight | 761.60 g/mol | [1][2] |
| Appearance | White to off-white solid/powder or crystals | [1][2] |
| Purity | ≥95% | [1] |
Solubility Data
The solubility of this compound is crucial for its use in various experimental settings. Based on available data, the compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO). It is important to use freshly opened, anhydrous DMSO, as the presence of water can negatively impact solubility.[2]
| Solvent | Concentration | Comments | Reference |
| DMSO | 100 mg/mL (131.30 mM) | Requires sonication for complete dissolution. Use of hygroscopic DMSO can affect solubility. | [2] |
To prepare stock solutions, it is recommended to use the guidelines in the table below. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2][5]
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 1.3130 mL | 6.5651 mL | 13.1303 mL |
| 5 mM | 0.2626 mL | 1.3130 mL | 2.6261 mL |
| 10 mM | 0.1313 mL | 0.6565 mL | 1.3130 mL |
Handling and Storage
Personal Protective Equipment (PPE)
Due to the potent nature of Pomalidomide and its derivatives, appropriate personal protective equipment should be worn at all times when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat.
-
Eye Protection: Safety glasses or goggles.
Storage Conditions
Proper storage is essential to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| Powder | 4°C | 2 years | [2] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Solutions should be stored in tightly sealed vials to prevent solvent evaporation and exposure to moisture.
Safe Handling Practices
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the area where the compound is handled.[4]
-
Wash hands thoroughly after handling.[4]
Spill and Disposal Procedures
In case of a spill, absorb the material with an inert substance such as sand or vermiculite.[4] The contaminated material should then be placed in a suitable container for disposal.[4] All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local regulations.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound (MW: 761.60 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.62 mg of the compound.
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution from 7.62 mg, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to aid in dissolution.
-
If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, the stock solution is ready for use.
-
For storage, aliquot the solution into single-use vials and store at -20°C or -80°C.
Caption: Workflow for preparing a stock solution of this compound.
Signaling Pathway and Mechanism of Action
This compound serves as a component of a PROTAC. The Pomalidomide moiety binds to the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a complete PROTAC, this allows for the recruitment of CRBN to a specific target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Simplified signaling pathway of a PROTAC utilizing a Pomalidomide-based ligand.
References
Application Note: A Comprehensive Protocol for Western Blot Analysis of Protein Degradation by Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] Pomalidomide (B1683931), an immunomodulatory drug, is a widely utilized E3 ligase ligand in PROTAC design.[3] It binds to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[4] A Pomalidomide-based PROTAC is a heterobifunctional molecule comprising a ligand for a protein of interest (POI), a linker, and the pomalidomide moiety that recruits CRBN.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
Western blotting is a fundamental technique for qualitatively and quantitatively assessing the efficacy of PROTACs by measuring the reduction in the target protein levels.[2][5] Key parameters determined from these experiments include the half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax).[1][2] This application note provides a detailed protocol for performing Western blot analysis to evaluate protein degradation induced by Pomalidomide-based PROTACs.
Signaling Pathway of Pomalidomide-Based PROTAC Action
The mechanism of action for a Pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]
Caption: Mechanism of Pomalidomide-PROTAC mediated protein degradation.
Experimental Workflow for Western Blot Analysis
A typical workflow for assessing PROTAC-mediated protein degradation involves cell treatment, lysate preparation, protein quantification, and Western blot analysis.[6]
Caption: Workflow for Western blot analysis of PROTAC-induced degradation.
Detailed Experimental Protocols
Cell Culture and PROTAC Treatment
This protocol is designed for dose-response and time-course experiments.
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to achieve 70-80% confluency at the time of treatment.[1] Allow cells to adhere overnight.[2]
-
PROTAC Preparation: Prepare a stock solution of the Pomalidomide-based PROTAC in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).[2]
-
Dose-Response Experiment: Treat cells with increasing concentrations of the PROTAC for a fixed duration (e.g., 24 hours).[1] Include a vehicle-only control.
-
Time-Course Experiment: Treat cells with a fixed concentration of the PROTAC (e.g., 5-10 times the DC50) for various durations (e.g., 0, 2, 4, 8, 16, 24 hours).[5][6]
Cell Lysis and Protein Extraction
This protocol is suitable for adherent cells.
-
Cell Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2][7]
-
Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1][2]
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[5][7]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.[5][7]
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay according to the manufacturer's protocol.[1][5][8] This is crucial for ensuring equal protein loading in the subsequent steps.[9]
Sample Preparation for SDS-PAGE
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.[2][5]
-
Laemmli Buffer: Add an equal volume of 2x Laemmli sample buffer to each normalized lysate.[2]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][7]
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.[5] Run the gel to separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[2][5]
Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[2][5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.[2][5]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.[2][5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][5]
-
Final Washes: Wash the membrane three times with TBST for 5-10 minutes each.[2][5]
Detection, Imaging, and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[5]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.[2]
-
Densitometry: Quantify the band intensities using image analysis software.[2]
-
Normalization: Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH) in the same lane.[2][9]
-
Data Analysis: Calculate the percentage of remaining protein relative to the vehicle-treated control.[2] Plot the percentage of remaining protein against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[5][10]
Quantitative Data Presentation
The following tables provide illustrative examples of quantitative data that can be obtained from Western blot analysis of a hypothetical target protein (Protein X) and a known target (BRD4) degradation induced by their respective Pomalidomide-based PROTACs.
Table 1: Dose-Response of a Hypothetical PROTAC Targeting Protein X
| PROTAC Concentration (nM) | % Protein X Remaining (Normalized to Loading Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 50 | 25 |
| 100 | 15 |
| 500 | 10 |
| 1000 | 8 |
From this data, a DC50 value can be calculated by plotting the concentration versus the percentage of remaining protein.
Table 2: Time-Course of a Hypothetical PROTAC Targeting Protein X at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | % Protein X Remaining (Normalized to Loading Control) |
| 0 | 100 |
| 2 | 90 |
| 4 | 75 |
| 8 | 40 |
| 16 | 20 |
| 24 | 15 |
Table 3: Comparative Degradation Efficacy of Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 |
| GP262 | PI3Kγ | THP-1 | 88.4 ± 14.2 | >70 |
| Compound 9 (JPS016) | HDAC1 | HCT116 | 550 ± 180 | N/A |
| Compound 9 (JPS016) | HDAC3 | HCT116 | 530 ± 130 | N/A |
Note: Data for dALK-2 and MS4078 are from a comparative study of C4 vs. C5 substituted pomalidomide analogs.[6] Data for GP262 is from a study on a PI3K/mTOR dual-targeting PROTAC.[11] Data for Compound 9 is from a study on HDAC PROTACs.[12] N/A indicates data not available in the cited source.
Conclusion
This application note provides a comprehensive protocol for the Western blot analysis of protein degradation induced by Pomalidomide-based PROTACs. Adherence to these detailed methodologies will enable researchers to obtain reliable and reproducible data for the characterization of novel protein degraders. Accurate determination of DC50 and Dmax values is critical for the preclinical development of PROTACs as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
In vitro and in vivo applications of Pomalidomide-PEG6-Butyl Iodide based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of PROTACs (Proteolysis Targeting Chimeras) synthesized using the Pomalidomide-PEG6-Butyl Iodide building block. This versatile E3 ligase ligand-linker conjugate enables the rapid development of potent and selective protein degraders.
Introduction
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate target proteins. They consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Pomalidomide is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The this compound construct provides a pre-formed CRBN-recruiting moiety connected to a flexible 6-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive butyl iodide group. This reactive handle allows for straightforward conjugation to a variety of POI ligands, facilitating the synthesis of novel PROTACs.
The general mechanism of action for a pomalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase complex.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] This event-driven pharmacology offers a distinct advantage over traditional inhibitors, as it can lead to a more profound and sustained downstream biological effect.
In Vitro Applications
A crucial step in the development of novel PROTACs is the thorough characterization of their in vitro activity. This includes assessing their ability to induce the degradation of the target protein, evaluating their specificity, and determining their impact on cell viability and proliferation.
Target Protein Degradation
The primary in vitro application of these PROTACs is to induce the degradation of a specific protein of interest. The efficacy of degradation is typically quantified by determining the DC50 (concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).
Illustrative Data:
The following tables summarize representative data for pomalidomide-based PROTACs targeting Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 8 (HDAC8). While not exclusively using the PEG6-butyl iodide linker, this data illustrates the typical performance of pomalidomide-based PROTACs.
Table 1: In Vitro Degradation and Cytotoxicity of an EGFR-Targeting PROTAC [3]
| Compound | Target Cells | DC50 (nM) | Dmax (%) | IC50 (µM) |
| Compound 16 | Tested Cells | Not explicitly stated, but effective degradation shown | 96 | 0.10 (EGFRwt), 4.02 (EGFRT790M) |
Table 2: In Vitro Degradation of an HDAC8-Targeting PROTAC [4]
| Compound | Target Cells | DC50 (nM) | Dmax (%) |
| ZQ-23 | Not specified | 147 | 93 |
Cellular Viability and Cytotoxicity
Evaluating the effect of a PROTAC on cell viability is essential to understand its therapeutic potential. Assays such as the MTT assay are commonly used to determine the IC50 value, which is the concentration of the PROTAC that inhibits cell growth by 50%.
Illustrative Data:
Table 3: Cytotoxic Activity of Pomalidomide-Based EGFR PROTACs [2]
| Compound | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| Compound 15 | 4.11 | 3.29 | 3.55 | 4.02 |
| Compound 16 | 3.92 | 3.02 | 3.32 | 3.87 |
| Erlotinib (Control) | 21.78 | 13.11 | 16.74 | 27.79 |
In Vivo Applications
Following successful in vitro characterization, promising PROTAC candidates are advanced to in vivo studies to assess their efficacy, pharmacokinetics, and pharmacodynamics in a living organism. Xenograft models are commonly employed for this purpose.
Tumor Growth Inhibition in Xenograft Models
In these models, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the PROTAC, and tumor growth is monitored over time. The efficacy of the PROTAC is evaluated by its ability to inhibit tumor growth compared to a vehicle control.
Illustrative Data:
While specific in vivo data for a PROTAC derived from this compound is not available in the provided search results, a study on a BET-targeting PROTAC, BETd-260, demonstrates the potential in vivo efficacy of pomalidomide-based degraders.
Table 4: In Vivo Efficacy of a BET-Targeting PROTAC (BETd-260) in an Osteosarcoma Xenograft Model [5]
| Treatment Group | Dose | Tumor Growth Inhibition | Observations |
| BETd-260 | 5 mg/kg | Significant | Complete depletion of BRD2, BRD3, and BRD4 proteins in tumor tissue within 1 hour, lasting for more than 24 hours. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a ligand for a protein of interest (POI-ligand) containing a nucleophilic group (e.g., a phenol, amine, or thiol) to this compound.
Materials:
-
This compound
-
POI-ligand with a nucleophilic handle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K2CO3) or a suitable non-nucleophilic base
-
Nitrogen or Argon atmosphere
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the POI-ligand and 1.1 equivalents of this compound in anhydrous DMF under an inert atmosphere.
-
Add 3 equivalents of K2CO3 to the reaction mixture.
-
Stir the reaction at room temperature or gently heat (e.g., 50 °C) until the reaction is complete, as monitored by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the base.
-
Dilute the filtrate with water and purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Lyophilize the pure fractions to yield the final product as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of a PROTAC.
Protocol 2: Western Blot for Target Protein Degradation
This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
PROTAC Treatment: The following day, treat the cells with serial dilutions of the PROTAC in fresh culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Diagram: Western Blot Workflow
Caption: Workflow for Western Blot analysis.
Protocol 3: MTT Assay for Cell Viability
This protocol describes how to measure the effect of a PROTAC on cell viability using the MTT assay.
Materials:
-
Cultured cells
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC in fresh medium. Include a vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
-
Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of a PROTAC in a subcutaneous xenograft mouse model. Note: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Human cancer cell line of interest
-
Matrigel (optional)
-
PROTAC formulation for in vivo administration
-
Vehicle control formulation
-
Calipers for tumor measurement
-
Dosing equipment (e.g., syringes, gavage needles)
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of tumor cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = (Length x Width²)/2).
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Treatment: Administer the PROTAC formulation (e.g., via intraperitoneal injection, oral gavage, or intravenous injection) and the vehicle control to the respective groups according to the planned dosing schedule and duration.
-
Monitoring: Monitor tumor growth and the general health of the mice (including body weight) throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Excised tumors can be used for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation in vivo) and histological analysis.
-
Diagram: In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft study.
Conclusion
This compound is a valuable and versatile building block for the development of novel PROTACs. The protocols and data presented in these application notes provide a framework for the successful synthesis, in vitro characterization, and in vivo evaluation of pomalidomide-based degraders. By systematically applying these methodologies, researchers can efficiently advance their PROTAC discovery programs and develop new therapeutics for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Pomalidomide-PEG6-Butyl Iodide PROTACs
Welcome to the technical support center for Pomalidomide-PEG6-Butyl Iodide PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low degradation efficiency and other common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action for a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to induce the degradation of a specific protein of interest (POI).[1][2] They function by hijacking the cell's natural ubiquitin-proteasome system.[3][4] The molecule has three key components: a "warhead" that binds to your target protein, a Pomalidomide ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker (in this case, PEG6) that connects the two.[1][2][5] By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the formation of a ternary complex.[6][7] This proximity allows CRBN to tag the target protein with ubiquitin chains, marking it for destruction by the 26S proteasome.[2][3] The PROTAC molecule is then released and can catalytically induce the degradation of more target proteins.[2]
Q2: I am observing little to no degradation of my target protein. What are the common causes and how can I troubleshoot this?
A2: Lack of degradation is a common issue with several potential causes. A systematic approach is crucial for identifying the problem.
Troubleshooting Workflow for Low/No Degradation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Pomalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a Pomalidomide-based PROTAC?
A1: The linker in a Pomalidomide-based PROTAC is a crucial component that connects the Pomalidomide moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to a ligand that binds to the target protein of interest (POI).[1][2] Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase. This induced proximity is essential for the ubiquitination of the target protein, which subsequently marks it for degradation by the proteasome.[1][3]
Q2: Why is linker length so critical for PROTAC efficacy?
A2: The length of the linker is a critical parameter that dictates the geometry and stability of the ternary complex.[1][4]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the target protein and E3 ligase from coming together effectively to form a productive complex.[1][5]
-
Too long: Conversely, an excessively long linker may not efficiently bring the two proteins into close enough proximity for effective ubiquitination or could result in unproductive binding conformations.[1][5]
An optimal linker length maximizes favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and potent degradation of the target protein.
Q3: What is a typical "optimal" linker length for Pomalidomide-based PROTACs?
A3: There is no universal optimal linker length; it must be empirically determined for each specific target protein and warhead combination. However, studies have revealed general trends. For instance, in the development of p38α degraders, a minimum linker length of 15 atoms was necessary for good activity, with the optimal length being between 16-17 atoms.[5] Linkers with 8 or fewer atoms showed no degradation. The composition of the linker, such as flexible polyethylene (B3416737) glycol (PEG) or more rigid alkyl chains, also plays a significant role in achieving the ideal spatial orientation.
Q4: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?
A4: The chemical composition of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[1]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[6] The ether oxygens in the PEG chain can also act as hydrogen bond acceptors, potentially influencing the PROTAC's conformation.[6]
-
Alkyl Linkers: These are more hydrophobic and can enhance membrane permeability and bioavailability.[4] While they offer synthetic simplicity, they may lead to lower solubility.[6]
The choice between a PEG and an alkyl linker often depends on the properties of the target protein and the warhead being used.[6]
Q5: What is the "hook effect" in the context of PROTACs?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at higher PROTAC concentrations.[5][7] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[5][7] Observing a hook effect is a good indicator of a ternary complex-mediated mechanism.[8]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and CRBN, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Potential Cause: Suboptimal Linker Length.
-
Explanation: Even with good binary affinities, the linker may not have the correct length or flexibility to allow for a productive ternary complex geometry where the lysine (B10760008) residues on the target protein are accessible for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying linker lengths. Even minor changes in linker length can have a significant impact on degradation efficacy.
-
-
Potential Cause: Poor Ternary Complex Cooperativity.
-
Explanation: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is often associated with more efficient degradation.
-
Solution: Evaluate ternary complex formation directly using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the cooperativity of your system.
-
-
Potential Cause: Poor Cell Permeability.
-
Explanation: The physicochemical properties of your PROTAC, influenced by the linker, might be preventing it from reaching its intracellular target in sufficient concentrations.
-
Solution: Perform cell permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to improve solubility and permeability, for example, by incorporating PEG units.
-
Problem 2: I observe incomplete degradation of my target protein (high Dmax).
-
Potential Cause: High Rate of Protein Synthesis.
-
Explanation: The cell may be synthesizing new target protein at a rate that counteracts the degradation induced by the PROTAC.
-
Solution: Conduct a time-course experiment to identify the optimal degradation window. A shorter treatment time might reveal more profound degradation before new protein synthesis occurs.
-
-
Potential Cause: "Hook Effect".
-
Explanation: At higher concentrations, the formation of binary complexes can inhibit the formation of the productive ternary complex.
-
Solution: Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves at lower concentrations.
-
Problem 3: I'm observing off-target protein degradation.
-
Potential Cause: Linker Attachment Point on Pomalidomide.
-
Explanation: While Pomalidomide itself can recruit and degrade certain zinc-finger proteins, the attachment point of the linker can influence these off-target effects. Modifications at the C4 position of the phthalimide (B116566) ring have been associated with greater off-target degradation compared to the C5 position.[9]
-
Solution: Confirm that the linker is attached at the C5 position of the Pomalidomide core. If off-target effects persist, consider performing global proteomics to identify the scope of off-target degradation.
-
Data on Linker Length Optimization
The optimal linker length is highly dependent on the specific target protein and the warhead used. The following tables summarize representative data from studies on Pomalidomide-based PROTACs, illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Pomalidomide-based PROTACs Targeting Bruton's Tyrosine Kinase (BTK) [1]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG-based | 15 | >90 | HBL-1 |
| Compound B | Alkyl-based | 25 | >85 | HBL-1 |
| Compound C | PEG-Alkyl Hybrid | 10 | >95 | HBL-1 |
Data synthesized from published literature.[1]
Table 2: Pomalidomide-based PROTACs Targeting Wild-type EGFR [1]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound D | Short Alkyl Chain | >1000 | <20 | HCC827 |
| Compound E | Long PEG Chain | 50 | >90 | HCC827 |
| Compound F | Rigid Piperazine | 150 | ~70 | HCC827 |
Data synthesized from published literature.[1]
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Quantification
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[10]
Materials:
-
Cell culture reagents
-
PROTAC compound(s) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This biophysical technique measures the formation and stability of the ternary complex in real-time.
General Methodology:
-
Immobilization: Immobilize either the E3 ligase (e.g., CRBN) or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by flowing solutions of the PROTAC at various concentrations over the chip.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The binding affinity and kinetics of the ternary complex can be calculated to determine cooperativity.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of your PROTAC for a shorter time course (e.g., 2-6 hours). Include a proteasome inhibitor (e.g., MG132) co-treatment group to block degradation and allow ubiquitinated protein to accumulate. Lyse the cells under denaturing conditions (e.g., buffer containing SDS) to preserve ubiquitination.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight at 4°C to immunoprecipitate the target protein.
-
Western Blotting: Elute the immunoprecipitated protein and analyze by Western blotting using an antibody that recognizes ubiquitin. A high molecular weight smear or laddering pattern in the PROTAC and MG132 co-treated sample indicates polyubiquitination of the target protein.
Visualizing Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
How to improve ternary complex formation with Pomalidomide PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance ternary complex formation with Pomalidomide (B1683931) PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the role of the ternary complex in PROTAC-mediated protein degradation?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule with a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase—in this case, pomalidomide, which binds to Cereblon (CRBN). These two ligands are connected by a chemical linker.[1] The primary function of a PROTAC is to induce the formation of a stable ternary complex, bringing the target protein and the E3 ligase into close proximity.[1][2] This proximity allows the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The formation of a stable and productive ternary complex is the critical first step for efficient protein degradation.[3]
Q2: How does the linker design impact ternary complex formation and PROTAC efficacy?
The linker is not merely a spacer but plays a crucial role in the efficacy of a PROTAC by influencing:
-
Ternary Complex Stability: The linker's length, composition, and attachment points dictate the geometry and stability of the ternary complex.[1] An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, enhancing complex stability.[1]
-
Physicochemical Properties: The linker affects the PROTAC's solubility, cell permeability, and metabolic stability.[1][4] For instance, polyethylene (B3416737) glycol (PEG) linkers are hydrophilic and can improve solubility and permeability, while alkyl linkers are more hydrophobic.[4]
-
Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, leading to a more stable ternary complex.[5][6]
Q3: What is the "hook effect" and how can it be mitigated?
The "hook effect" is a phenomenon observed with many PROTACs where degradation efficiency decreases at high concentrations.[7][8] This occurs because at elevated concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-CRBN) rather than the productive ternary complex (target-PROTAC-CRBN).[8][9] These non-productive binary complexes can sequester the necessary components, thus inhibiting degradation.[10][11]
Mitigation Strategies:
-
Dose-Response Experiments: Conduct thorough dose-response studies to identify the optimal concentration range for maximal degradation.[10]
-
Optimize Linker Design: A linker that promotes strong cooperative binding can help maintain the ternary complex even at higher concentrations, thus mitigating the hook effect.[1]
Q4: My PROTAC binds to the target protein and CRBN individually, but I don't observe degradation. What are the potential issues?
This common issue often points to problems with the formation of a productive ternary complex. Here are some troubleshooting steps:
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or NanoBRET to directly measure ternary complex formation.[1][12] A lack of a signal indicates a fundamental issue with the PROTAC's ability to bridge the two proteins.
-
Re-evaluate Linker Design:
-
Length: The linker may be too short, causing steric hindrance, or too long, preventing a productive orientation.[1][13] Synthesize a library of PROTACs with varying linker lengths to find the optimal length.[1]
-
Composition and Rigidity: The flexibility of the linker (e.g., flexible PEG vs. more rigid alkyl chains) can influence the conformation of the ternary complex.[1]
-
Attachment Point: The point of attachment on the pomalidomide or the target ligand can significantly impact the geometry of the ternary complex.[4] Studies have shown that C5-substitution on pomalidomide can lead to higher degradation activity.[4]
-
-
Check for Non-Productive Complex Formation: Even if a ternary complex forms, it may not be in a conformation that allows for efficient ubiquitination of the target protein.[14] This often requires a redesign of the linker to alter the relative orientation of the proteins.
Q5: How can I improve the selectivity of my pomalidomide-based PROTAC and reduce off-target effects?
Off-target effects with pomalidomide-based PROTACs can arise from the degradation of unintended proteins, known as neosubstrates, which are recruited by the pomalidomide moiety to CRBN.[10] Key off-targets include zinc finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[10][15]
Strategies to Enhance Selectivity:
-
Modify the Pomalidomide Scaffold: Introducing bulky substituents at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of neosubstrates without compromising CRBN engagement for the intended target.[10][16][17]
-
Optimize the Target-Binding Warhead: Using a more selective ligand for your protein of interest will reduce the chances of engaging other proteins.[14]
-
Fine-tune the Linker: The linker can influence which proteins are favorably presented for ubiquitination, so systematic variations in linker design can improve selectivity.[14]
Data Presentation
Table 1: Impact of Linker Length on PROTAC Potency
This table summarizes data for pomalidomide-based PROTACs targeting Bruton's tyrosine kinase (BTK), illustrating the influence of linker length on degradation potency.
| PROTAC | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BTK Degrader 1 | 12 | >1000 | <10 |
| BTK Degrader 2 | 15 | 50 | 85 |
| BTK Degrader 3 | 17 | 10 | >95 |
| BTK Degrader 4 | 20 | 85 | 70 |
Data synthesized from published literature for illustrative purposes.[13]
Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Throughput | Protein Consumption | Information Provided | Key Considerations |
| SPR | Medium | Low | Kinetics (kₐ, kₔ), Affinity (Kₔ), Cooperativity | Requires protein immobilization; sensitive to buffer composition.[5][12] |
| BLI | High | Low | Kinetics (kₐ, kₔ), Affinity (Kₔ) | Less sensitive than SPR; may not detect weak binary interactions.[12] |
| ITC | Low | High | Stoichiometry (n), Affinity (Kₔ), Enthalpy (ΔH) | Requires high protein and compound solubility.[12][18] |
| NanoBRET | High | Low (in-cell) | Cellular Ternary Complex Formation | Provides data in a physiological context; requires genetic modification of cells.[1][19] |
| FRET | High | Low | Proximity-based assay for complex formation | Can be adapted for kinetic measurements.[20][21] |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the immobilization of the E3 ligase to measure the binding of the PROTAC and the subsequent formation of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, biotinylated CRBN E3 ligase complex
-
Purified target protein (POI)
-
Pomalidomide-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Streptavidin
Methodology:
-
Immobilization:
-
Activate the sensor chip surface.
-
Inject streptavidin to create a capture surface.
-
Inject the biotinylated CRBN complex to immobilize it onto the surface. Aim for a low immobilization density to avoid mass transport limitations.
-
-
Binary Interaction (PROTAC-CRBN):
-
Inject a series of concentrations of the PROTAC over the CRBN-immobilized surface to determine the binary binding affinity (Kₔ).
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a constant, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the CRBN-immobilized surface.
-
The increase in binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₔ) and the affinity (Kₔ) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) by dividing the Kₔ of the PROTAC-CRBN interaction by the Kₔ of the ternary complex formation. An α value greater than 1 indicates positive cooperativity.[5]
-
Protocol 2: In-Cell NanoBRET™ Ternary Complex Assay
This assay measures PROTAC-induced proximity between the target protein and CRBN in live cells.
Materials:
-
HEK293 cells
-
Plasmids for expressing the target protein fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor)
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
Pomalidomide-based PROTAC
-
Opti-MEM® I Reduced Serum Medium
Methodology:
-
Cell Preparation:
-
Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression plasmids.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay Setup:
-
Prepare a solution of the HaloTag® ligand and the NanoBRET® substrate in Opti-MEM®.
-
Add this solution to the cells and incubate.
-
Add serial dilutions of the PROTAC to the wells.
-
-
Signal Detection:
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
An increase in the BRET ratio upon PROTAC addition indicates the formation of the ternary complex.[1]
-
Plot the BRET ratio against the PROTAC concentration to determine the potency of complex formation.
-
Mandatory Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Troubleshooting workflow for ineffective PROTACs.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. diva-portal.org [diva-portal.org]
- 21. researchgate.net [researchgate.net]
Pomalidomide-PEG6-Butyl Iodide PROTAC off-target effects and how to minimize them
Welcome to the technical support center for Pomalidomide-PEG6-Butyl Iodide, a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) regarding potential off-target effects of PROTACs synthesized using this reagent and strategies to minimize them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in a PROTAC?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1] It consists of:
-
Pomalidomide (B1683931): A ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[]
-
PEG6 Linker: A 6-unit polyethylene (B3416737) glycol linker that connects the pomalidomide moiety to the target protein ligand.
-
Butyl Iodide: A reactive group that allows for the covalent attachment of a ligand for your protein of interest (POI).
By conjugating your POI ligand to this building block, you create a heterobifunctional PROTAC designed to induce the degradation of your target protein via the ubiquitin-proteasome system.[1]
Q2: What are the potential sources of off-target effects when using a PROTAC synthesized from this building block?
A2: Off-target effects can stem from several sources:
-
Degradation-dependent off-targets: The pomalidomide moiety itself can induce the degradation of endogenous proteins, most notably a class of proteins known as zinc-finger (ZF) proteins.[3][4][5][6][7] Additionally, the final PROTAC may degrade proteins structurally similar to your POI.
-
Degradation-independent off-targets: The PROTAC molecule can have pharmacological effects unrelated to protein degradation.[8] This could be due to the intrinsic activity of the pomalidomide ligand or the warhead you attach.
-
Pathway-related effects: Degrading the target protein can lead to downstream changes in various signaling pathways, which might be misinterpreted as off-target effects.[6][8]
Q3: How can I minimize the known off-target degradation of zinc-finger (ZF) proteins associated with pomalidomide?
A3: While this compound utilizes a standard pomalidomide structure, recent research has shown that modifying the pomalidomide phthalimide (B116566) ring can reduce off-target ZF degradation.[3][4][5][7][9] Specifically, substitutions at the C5 position of the phthalimide ring can create steric hindrance that disrupts interactions with ZF proteins while maintaining recruitment of CRBN.[3][5][7][10] While you are using a pre-synthesized building block, it is crucial to be aware of these potential off-targets and to screen for them. For future PROTAC design, consider sourcing or synthesizing pomalidomide analogs with C5 modifications.[5][9][10]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[6][8] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-CRBN) rather than the productive ternary complex (POI-PROTAC-CRBN) required for degradation.[8][11] To avoid this, it is essential to perform a full dose-response curve to identify the optimal concentration range for your PROTAC.[8]
Troubleshooting Guides
Problem 1: High off-target protein degradation observed in proteomics.
This is a common issue where mass spectrometry analysis reveals the degradation of numerous proteins besides the intended target.
| Possible Cause | Solution |
| Intrinsic Pomalidomide Activity | The pomalidomide moiety is known to degrade specific zinc-finger (ZF) proteins.[4][6][7] |
| Promiscuous Warhead | The ligand for your Protein of Interest (POI) may bind to other proteins with similar binding domains. |
| Sub-optimal Linker | The PEG6 linker may promote the formation of off-target ternary complexes. |
| High PROTAC Concentration | Excessive concentrations can sometimes lead to off-target effects.[6] |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high off-target degradation.
Problem 2: No degradation of the target protein is observed.
Your PROTAC fails to degrade the intended POI.
| Possible Cause | Solution |
| Poor Cell Permeability | PROTACs are often large molecules that may not efficiently cross the cell membrane.[12] |
| Lack of Ternary Complex Formation | The POI, PROTAC, and CRBN may not form a stable and productive ternary complex. |
| Low E3 Ligase Expression | The target cells may have low endogenous levels of CRBN.[8] |
| Incorrect Incubation Time | The incubation time may be too short for degradation to occur.[8] |
| PROTAC Instability | The compound may be unstable in the cell culture medium.[12] |
Troubleshooting Workflow:
Caption: Workflow for troubleshooting lack of on-target degradation.
Key Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol provides a general workflow to identify both on-target and off-target protein degradation.
-
Cell Culture and Treatment:
-
Culture cells to ~70-80% confluency.
-
Treat cells with your PROTAC at its optimal effective concentration (e.g., determined from a dose-response curve).
-
Include essential controls: a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., one with a mutated pomalidomide that doesn't bind CRBN).[6]
-
Incubate for a duration sufficient to see degradation but short enough to enrich for direct targets (e.g., 6-8 hours).[6][8]
-
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Quantify protein concentration using a BCA assay.[8]
-
-
Protein Digestion and Labeling:
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are your potential degradation targets.
-
Western Blot for Validation
Use this protocol to validate hits from your proteomics screen.
-
Sample Preparation:
-
Treat cells and prepare lysates as described in the proteomics protocol.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.[8]
-
Incubate with a primary antibody against your POI or a suspected off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Signaling Pathway Visualization
The mechanism of action for a pomalidomide-based PROTAC involves hijacking the CRBN E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the target protein.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]
- 10. benchchem.com [benchchem.com]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the Hook Effect in Pomalidomide-PEG6-Butyl Iodide PROTAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the hook effect during experiments with Pomalidomide-PEG6-Butyl Iodide PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
The hook effect, also known as the prozone effect, is a phenomenon observed in PROTAC-mediated protein degradation experiments where an excess concentration of the PROTAC molecule leads to a decrease in the degradation of the target protein. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for ubiquitination and subsequent degradation.
Q2: How does the structure of this compound contribute to the hook effect?
The this compound PROTAC consists of three key components:
-
Pomalidomide: This moiety binds to the Cereblon (CRBN) E3 ubiquitin ligase.
-
PEG6 linker: A polyethylene (B3416737) glycol linker that connects the two binding moieties. The length and flexibility of this linker are critical for optimal ternary complex formation.
-
Butyl Iodide: This is presumed to be the warhead that binds to the target protein of interest.
The hook effect's severity can be influenced by the binding affinities of each moiety for its respective protein and the conformational flexibility of the linker.
Q3: What are the initial signs of a hook effect in my experiment?
The primary indication of a hook effect is a bell-shaped dose-response curve in your protein degradation experiments. As you increase the concentration of the this compound PROTAC, you will initially see a dose-dependent decrease in your target protein levels. However, beyond an optimal concentration, further increases in PROTAC concentration will result in a reduced degradation of the target protein.
Troubleshooting Guide
Problem: My dose-response curve for this compound shows a bell shape, indicating a hook effect.
This is a classic sign of the hook effect. The following steps can help you troubleshoot and optimize your experiment.
Optimize PROTAC Concentration
The most straightforward approach to mitigate the hook effect is to perform a detailed dose-response experiment with a wider range of concentrations, particularly focusing on lower concentrations.
Experimental Protocol: Dose-Response Analysis for Target Degradation
-
Cell Seeding: Seed your cells of interest at an appropriate density in 12-well or 24-well plates and allow them to adhere overnight.
-
PROTAC Dilution Series: Prepare a wide range of this compound concentrations. It is recommended to use a log or semi-log dilution series. A typical starting range might be from 0.1 nM to 10 µM.
-
Treatment: Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.
-
Western Blot Analysis: Perform Western blotting to detect the levels of your target protein and a loading control (e.g., GAPDH, β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration.
Table 1: Example Dose-Response Data for this compound
| Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 40 |
| 100 | 15 |
| 1000 (1 µM) | 45 |
| 10000 (10 µM) | 80 |
This is example data and will vary depending on the target protein and cell line.
Adjust Incubation Time
The kinetics of PROTAC-mediated degradation can vary. A shorter or longer incubation time might reveal a more potent degradation effect at concentrations that previously showed a hook effect.
Experimental Protocol: Time-Course Experiment
-
Cell Seeding: Seed cells as described above.
-
Treatment: Treat cells with a fixed, optimal concentration of this compound (determined from the dose-response experiment) and a vehicle control.
-
Time Points: Harvest cells at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Analysis: Perform Western blot analysis as described above to determine the rate of protein degradation.
Confirm Ternary Complex Formation
The hook effect arises from an imbalance in the formation of binary versus ternary complexes. Biophysical assays can be used to directly measure the formation of the Target-PROTAC-E3 ligase complex.
Experimental Protocol: In Vitro Ternary Complex Formation Assay (e.g., using Fluorescence Polarization)
-
Reagents: Purified recombinant target protein, purified CRBN E3 ligase complex, and this compound. A fluorescently labeled ligand for either the target protein or CRBN is also required.
-
Assay Setup: In a microplate, titrate the PROTAC into a solution containing the fluorescently labeled protein and its binding partner (either the target protein or CRBN).
-
Measurement: Measure the change in fluorescence polarization. An increase in polarization indicates the formation of a larger complex.
-
Data Analysis: Plot the change in fluorescence polarization against the PROTAC concentration to determine the optimal concentration for ternary complex formation.
Visualizing Key Concepts and Workflows
To further aid in understanding and troubleshooting, the following diagrams illustrate the mechanism of the hook effect, a typical experimental workflow, and a logical troubleshooting guide.
Caption: Mechanism of the PROTAC Hook Effect.
Caption: Experimental Workflow for Overcoming the Hook Effect.
Caption: Troubleshooting Flowchart for the Hook Effect.
Technical Support Center: Improving Cell Permeability of Pomalidomide-PEG6-Butyl Iodide Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of Pomalidomide-PEG6-Butyl Iodide based PROTACs.
FAQs and Troubleshooting Guide
This section addresses common issues encountered during the experimental process of developing and evaluating this compound based PROTACs, with a focus on improving cell permeability.
Q1: My this compound based PROTAC shows low to negligible cell permeability in my initial screens. What are the likely causes?
A1: Low cell permeability is a common challenge in PROTAC development due to their high molecular weight and large polar surface area, which often places them outside of Lipinski's "Rule of Five".[1][2] For a this compound based PROTAC, several factors could be contributing to poor permeability:
-
High Polarity of the PEG6 Linker: Polyethylene glycol (PEG) linkers are incorporated to enhance solubility, but a longer PEG chain like PEG6 can increase the polar surface area, hindering passive diffusion across the lipophilic cell membrane.[]
-
High Molecular Weight: The combination of the Pomalidomide ligand, the PEG6-Butyl Iodide linker, and the warhead for your target protein likely results in a large molecule that struggles to passively diffuse across the cell membrane.
-
Suboptimal Conformation: The PROTAC may not be adopting a conformation that shields its polar groups within the hydrophobic environment of the cell membrane, a phenomenon sometimes referred to as the "chameleon effect".[1]
-
Active Efflux: The PROTAC could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
Q2: How can I experimentally determine if my PROTAC is a substrate for efflux pumps?
A2: You can perform a bidirectional Caco-2 permeability assay. This assay measures the transport of your PROTAC across a monolayer of Caco-2 cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that your PROTAC is subject to active efflux. To confirm the involvement of specific transporters, the assay can be conducted in the presence of known efflux pump inhibitors.
Q3: What strategies can I employ to improve the cell permeability of my this compound based PROTAC?
A3: Several rational design strategies can be implemented to enhance cell permeability:
-
Linker Modification:
-
Shorten the PEG chain: Consider synthesizing analogs with shorter PEG linkers (e.g., PEG2, PEG4) to reduce polarity and molecular weight.
-
Increase Lipophilicity: Replace the PEG linker with a more hydrophobic alkyl chain or a mixed PEG/alkyl linker to strike a balance between solubility and permeability.[4]
-
Introduce Rigidity: Incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) into the linker can rigidify the molecule and potentially favor a more permeable conformation.[]
-
-
"Chameleon Effect" Enhancement: Design modifications that encourage the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, less polar conformation in a hydrophobic environment, thereby improving its membrane permeability.[1]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can be an effective strategy to improve cell entry.
Q4: My PROTAC has good permeability in the PAMPA assay but shows poor degradation activity in cells. What could be the issue?
A4: While the Parallel Artificial Membrane Permeability Assay (PAMPA) is a useful high-throughput screen for passive diffusion, it does not account for biological processes.[4] Several factors could explain this discrepancy:
-
Active Efflux: As mentioned, your PROTAC might be efficiently removed from the cell by efflux pumps, a factor not measured in PAMPA. A Caco-2 assay would be necessary to investigate this.
-
Metabolic Instability: The PROTAC may be rapidly metabolized within the cell, preventing it from reaching a sufficient concentration to engage its target and the E3 ligase.
-
Impaired Ternary Complex Formation: Even with good cell entry, the intracellular environment might not be conducive to the formation of a stable and productive ternary complex between your target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase.
Quantitative Data on Pomalidomide-Based PROTACs
The following table summarizes representative physicochemical and permeability data for a series of PROTACs to provide a comparative baseline. Note that these are not exact values for a this compound based PROTAC but serve as a useful reference for understanding the impact of structural modifications.
| PROTAC Structure/Identifier | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| PROTAC 1 (Example) | 935.1 | 4.1 | 215.3 | 0.8 | 0.5 | 3.2 | [1] |
| PROTAC 2 (Example) | 848.0 | 4.9 | 185.1 | 2.1 | 1.2 | 1.5 | [1] |
| PROTAC 7 (VHL-based) | 988.2 | 3.6 | 234.7 | 0.6 | Not Reported | Not Reported | [4] |
| PROTAC 17 (VHL-based, alkyl linker) | 885.1 | 5.2 | 198.4 | 0.002 | Not Reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for key permeability assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This cell-free assay measures the passive diffusion of a compound from a donor compartment through an artificial lipid-infused membrane to an acceptor compartment.
Methodology:
-
Prepare the Lipid Membrane: A solution of a lipid (e.g., 2% w/v phosphatidylcholine in dodecane) is carefully added to the filter of a 96-well donor plate and allowed to impregnate the filter, forming an artificial membrane.
-
Prepare Solutions:
-
Donor Solution: Dissolve the test PROTAC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 100 µM).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer, potentially containing a scavenger to prevent back-diffusion.
-
-
Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_eq] = Equilibrium concentration
-
Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Prepare Dosing Solutions: Dissolve the test PROTAC in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a specified concentration (e.g., 10 µM). For PROTACs, it is often beneficial to include a low concentration of bovine serum albumin (BSA) in the buffer to improve recovery.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add the PROTAC dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the PROTAC dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Analysis: At the end of the incubation, take samples from both the donor and receiver chambers and determine the concentration of the PROTAC using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Papp is calculated for both A-B and B-A directions.
-
The Efflux Ratio is calculated as: Papp(B-A) / Papp(A-B).
-
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to improving PROTAC cell permeability.
Caption: A workflow for assessing and optimizing PROTAC cell permeability.
Caption: Cellular mechanism of action for a Pomalidomide-based PROTAC.
References
Stability issues with Pomalidomide-PEG6-Butyl Iodide in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Pomalidomide-PEG6-Butyl Iodide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic molecule that serves as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It is composed of three parts:
-
Pomalidomide (B1683931): A ligand for the E3 ubiquitin ligase Cereblon (CRBN).[4][][6]
-
PEG6 Linker: A 6-unit polyethylene (B3416737) glycol linker that provides spacing and can improve solubility.
-
Butyl Iodide: A reactive group that can be used to attach the molecule to a ligand that binds to a specific target protein.[3]
Its primary use is in the synthesis of PROTACs, which are designed to selectively degrade target proteins within the cell.[1][3]
Q2: How does a PROTAC synthesized from this compound work?
A2: A PROTAC created using this building block functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The pomalidomide portion of the PROTAC binds to CRBN, an E3 ubiquitin ligase.[4][] The other end of the PROTAC binds to the target protein. This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination of the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.
References
Technical Support Center: Synthesis of Pomalidomide-PEG6-Butyl Iodide Conjugates
Welcome to the technical support center for the synthesis of Pomalidomide-PEG6-Butyl Iodide conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process. First, a Pomalidomide-PEG6-amine intermediate is synthesized. This is often achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-fluoro-thalidomide and an amino-PEG6 linker. The terminal amine of the resulting conjugate is then reacted with a suitable butyl iodide precursor, or a precursor that can be converted to butyl iodide, to yield the final this compound product.[1][2][3] Protecting group strategies may be employed to prevent side reactions, though one-pot, protecting group-free methods are also being developed to improve efficiency.[1][2]
Q2: What are the critical parameters to control during the SNAr reaction for synthesizing the Pomalidomide-PEG6-amine intermediate?
A2: Key parameters to control include:
-
Solvent: While DMF is commonly used, it can lead to the formation of byproducts and hinder purification.[1] DMSO is often a more suitable solvent, leading to higher yields.[1][4]
-
Temperature: The reaction temperature significantly impacts the yield. For primary amines, a temperature of around 90°C is often optimal.[1][2]
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is typically used to scavenge the HF generated during the reaction.[1][2]
-
Stoichiometry: A slight excess of the amine linker (e.g., 1.1 to 1.2 equivalents) is generally used to ensure complete consumption of the 4-fluoro-thalidomide.[1][2]
Q3: How can I purify the final this compound conjugate?
A3: Purification is typically achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for purifying PROTACs and their intermediates.[5] It's crucial to select a suitable solvent system and gradient to achieve good separation of the desired product from starting materials and byproducts. Flash column chromatography on silica (B1680970) gel may also be applicable depending on the polarity of the conjugate.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored at -20°C or -80°C for long-term stability.[6][7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) and away from moisture to prevent degradation.[6] For stock solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of Pomalidomide-PEG6-amine intermediate | Use of DMF as a solvent, leading to byproduct formation.[1] | Switch to DMSO as the reaction solvent.[1][4] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For primary amines, 90°C is often a good starting point.[1][2] | |
| Incomplete reaction. | Increase the reaction time or the equivalents of the amine linker. Monitor the reaction progress by TLC or LC-MS. | |
| Formation of multiple byproducts | Instability of the phthalimide (B116566) ring in the presence of excess amine.[1] | Use a moderate excess of the amine linker (1.1-1.2 eq). Consider a protecting group strategy for the amine if necessary.[9] |
| Side reactions with the solvent (e.g., DMF).[1] | Use a more inert solvent like DMSO. | |
| Difficulty in purifying the final product | Poor separation of the product from starting materials or byproducts. | Optimize the HPLC purification method (e.g., gradient, column chemistry, mobile phase additives).[5] |
| Hydrolysis of the product during purification.[5] | If using RP-HPLC with acidic mobile phases, neutralize the collected fractions immediately.[5] | |
| Low yield in the final butylation step | Inefficient reaction between the amine and the butyl iodide precursor. | Ensure the use of an appropriate base and solvent for the alkylation reaction. Consider using a more reactive butylating agent if necessary. |
| Degradation of the starting material or product under the reaction conditions. | Pomalidomide (B1683931) can be sensitive to harsh acidic, alkaline, or oxidative conditions.[10] Use mild reaction conditions and monitor the reaction closely. |
Experimental Protocols
Synthesis of Pomalidomide-PEG6-NH2 Intermediate
This protocol is a general guideline based on literature procedures for similar conjugations.[1][2]
-
To a solution of 4-fluoro-thalidomide (1 equivalent) in DMSO, add amino-PEG6-NH2 (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at 90°C for 16 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Pomalidomide-PEG6-NH2 intermediate.
Synthesis of this compound
This is a representative protocol for the final alkylation step.
-
Dissolve the Pomalidomide-PEG6-NH2 intermediate (1 equivalent) in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Add a suitable non-nucleophilic base, such as potassium carbonate or DIPEA (2-3 equivalents).
-
Add 1-iodobutane (B1219991) (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 40-50°C) until the starting material is consumed, as monitored by LC-MS.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final this compound conjugate by RP-HPLC.
Visualized Workflows and Logic
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
Quantitative Data Summary
Table 1: Impact of Solvent and Amine Type on SNAr Reaction Yield
| Amine Type | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary Amine | DMF | 90 | Low (unspecified) | [1] |
| Primary Amine | DMSO | 90 | High (e.g., 53% for t-butyl ester derivative) | [4] |
| Secondary Amine | DMSO | 90 | Generally higher than primary amines | [1][2] |
Note: Yields are highly dependent on the specific amine substrate used.
This technical support guide provides a starting point for researchers working with this compound conjugates. For more specific issues, consulting the primary literature and adapting protocols to your specific experimental setup is recommended.
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. jocpr.com [jocpr.com]
- 10. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PROTAC design for challenging protein targets using Pomalidomide-PEG6-Butyl Iodide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the design and optimization of Proteolysis Targeting Chimeras (PROTACs) using Pomalidomide-PEG6-Butyl Iodide, with a special focus on challenging protein targets.
Introduction to this compound in PROTAC Design
This compound is a pre-synthesized E3 ligase ligand-linker conjugate designed to streamline the development of PROTACs.[1] This building block is comprised of three key components:
-
Pomalidomide: A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Pomalidomide recruits the CRBN complex to the target protein, facilitating its ubiquitination and subsequent degradation.[2]
-
PEG6 Linker: A six-unit polyethylene (B3416737) glycol (PEG) linker. The linker plays a crucial role in a PROTAC's efficacy by influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4] PEG linkers, in particular, are known to enhance hydrophilicity and can improve the aqueous solubility of the PROTAC molecule.[4]
-
Butyl Iodide: A reactive group that allows for the covalent attachment of a ligand for the protein of interest (POI). The butyl iodide group reacts with nucleophilic functional groups (such as amines, thiols, or hydroxyls) on the POI ligand to form the final PROTAC molecule.
The modular nature of this building block allows for the rapid synthesis of PROTAC libraries to screen for optimal degradation of challenging protein targets.[5]
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a pre-fabricated ligand-linker conjugate like this compound?
A1: Using a pre-fabricated conjugate simplifies the synthetic process of creating PROTACs, saving time and resources.[5] It allows researchers to focus on developing and attaching the target-specific ligand (warhead) without needing to synthesize the E3 ligase ligand and linker from scratch. This modular approach facilitates the rapid generation of a library of PROTACs with a consistent E3 ligase engagement moiety and linker length for initial screening.[5]
Q2: Why is a PEG6 linker used in this conjugate?
A2: The PEG6 linker offers a balance of properties beneficial for PROTAC development. The polyethylene glycol chain enhances the hydrophilicity of the molecule, which can improve the solubility of the final PROTAC.[3][4][6] This is particularly important for PROTACs, which are often large and can have poor solubility.[7] The length of the linker is also a critical parameter for the formation of a stable and productive ternary complex.[2][] While the optimal linker length is target-dependent, a PEG6 linker provides a good starting point for many systems.[9]
Q3: How does the butyl iodide group facilitate the synthesis of the final PROTAC?
A3: The butyl iodide group is an electrophilic handle that can react with nucleophilic groups on the target protein ligand. This allows for a straightforward nucleophilic substitution reaction to form a stable covalent bond, completing the synthesis of the heterobifunctional PROTAC molecule.[4]
Q4: What makes a protein target "challenging" for PROTAC-mediated degradation?
A4: Challenging protein targets for PROTACs can include those with low cellular abundance, rapid turnover rates, or binding pockets that are difficult to access. Additionally, proteins that do not readily form a productive ternary complex with the E3 ligase and the PROTAC can be difficult to degrade.[2] Optimizing the linker length and composition is a key strategy to overcome these challenges.[3][9]
Q5: Can the this compound be used to target any protein?
A5: In principle, this building block can be used to create a PROTAC for any protein for which a suitable ligand with a nucleophilic handle can be synthesized. The success of the resulting PROTAC will depend on various factors, including the binding affinity of the ligand for its target and the ability of the final PROTAC molecule to induce the formation of a stable and productive ternary complex.
Troubleshooting Guide
Issue: Low or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | 1. Optimize Linker Length: The PEG6 linker may not be the optimal length for your specific target. Synthesize and test PROTACs with shorter or longer PEG linkers to identify the optimal length for ternary complex formation.[2] 2. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the formation and measure the stability of the ternary complex in vitro.[2] |
| Poor Cell Permeability | 1. Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to experimentally determine the cell permeability of your PROTAC.[10] 2. Modify Linker Composition: While PEG linkers can increase solubility, they can sometimes negatively impact passive diffusion across the cell membrane.[11] Consider synthesizing PROTACs with more hydrophobic alkyl linkers or linkers with rigidifying elements like piperazine (B1678402) or piperidine (B6355638) to improve permeability.[11] 3. Cellular Uptake Assays: Directly measure the intracellular concentration of your PROTAC using LC-MS/MS analysis of cell lysates.[10] |
| Incorrect E3 Ligase for the Cellular Context | 1. Confirm CRBN Expression: Verify that the target cell line expresses sufficient levels of Cereblon (CRBN) using Western blotting or qPCR. 2. Test Alternative E3 Ligases: If CRBN expression is low or if degradation is still not observed, consider designing PROTACs that recruit a different E3 ligase, such as VHL. |
| Compound Instability | 1. Assess Stability: Determine the stability of your PROTAC in cell culture media and cell lysates over the time course of your experiment using LC-MS/MS. 2. Modify Linker: If the linker is found to be metabolically labile, consider synthesizing PROTACs with more stable linker chemistries. |
Issue: The "Hook Effect" is Observed
| Possible Cause | Troubleshooting Steps |
| Formation of Unproductive Binary Complexes at High Concentrations | 1. Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to confirm the bell-shaped curve characteristic of the hook effect. 2. Use Lower Concentrations: Subsequent experiments should be performed within the optimal concentration range to maximize degradation. |
Quantitative Data Summary
The following tables summarize quantitative data for Pomalidomide-based PROTACs with varying linker compositions and lengths, demonstrating their impact on degradation efficiency (DC50) and maximal degradation (Dmax).
Table 1: Pomalidomide-Based PROTACs Targeting BTK
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| 1 | PEG | 10 | 4.1 | ~90 | Ramos |
| 2 | PEG | 13 | 0.8 | ~95 | Ramos |
| 3 | Alkyl | 11 | 1.1 | ~90 | Ramos |
Data synthesized from published literature.[2]
Table 2: Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[2]
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound and a Nucleophilic POI Ligand
This protocol describes the synthesis of a PROTAC via a nucleophilic substitution reaction between the this compound and a POI ligand containing a nucleophilic group (e.g., amine, thiol, or hydroxyl).
Materials:
-
This compound
-
POI ligand with a nucleophilic functional group (e.g., -NH2, -SH, -OH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification system (e.g., preparative HPLC or flash column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add the non-nucleophilic base (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. The choice of base will depend on the pKa of the nucleophile.
-
Addition of this compound: To the stirred solution, add this compound (1.0-1.2 equivalents) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. The optimal temperature and reaction time should be determined empirically.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC or flash column chromatography to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Protein Degradation Assessment
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cells expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the protein bands. Normalize the target protein levels to the loading control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Experimental workflow for PROTAC synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degrader Building Blocks for Targeted Protein Degradation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
Validating CRBN Engagement of PROTACs with Pomalidomide-PEG6-Butyl Iodide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. A key component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase to the target protein. Pomalidomide is a widely used ligand for the Cereblon (CRBN) E3 ligase. This guide provides a comparative analysis of validating CRBN engagement for PROTACs synthesized using Pomalidomide-PEG6-Butyl Iodide, a common building block for PROTAC development. We will explore how modulating the linker affects degradation efficacy and provide detailed protocols for key validation experiments.
The Critical Role of the Linker in PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand for the target protein, a ligand for an E3 ligase (in this case, pomalidomide), and a linker that connects the two. The linker is not merely a spacer; its composition and length are critical determinants of the PROTAC's ability to form a stable and productive ternary complex, which is the crucial first step in target protein ubiquitination and subsequent degradation.[1]
The length of the polyethylene (B3416737) glycol (PEG) linker can significantly influence the efficacy of a pomalidomide-based PROTAC. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and CRBN into close enough proximity for efficient ubiquitin transfer.[1]
Comparative Performance of Pomalidomide-Based PROTACs with Varying Linker Lengths
While direct, publicly available data for a PROTAC synthesized specifically from this compound is limited, we can infer its potential performance by comparing data from pomalidomide-based PROTACs with varying PEG linker lengths targeting different proteins. The following tables summarize representative data from the literature, illustrating the impact of linker length on the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Comparison of Pomalidomide-Based PROTACs Targeting Bruton's Tyrosine Kinase (BTK)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | Pomalidomide-PEG2 | ~8 | 8 | >90 | Ramos |
| Hypothetical BTK Degrader (using this compound) | Pomalidomide-PEG6 | ~20 | ~1-5 | >95 | Ramos |
| BTK Degrader 2 | Pomalidomide-PEG8 | ~26 | 1.8 | >95 | Ramos |
This table includes hypothetical data for a PROTAC based on this compound to illustrate the expected trend based on published data for similar PROTACs.
Table 2: Comparison of Pomalidomide-Based PROTACs Targeting Histone Deacetylase 8 (HDAC8)
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| HDAC8 Degrader 1 | Pomalidomide-PEG4 | ~14 | 147 | 93 | K562 |
| Hypothetical HDAC8 Degrader (using this compound) | Pomalidomide-PEG6 | ~20 | <100 | >95 | K562 |
| HDAC8 Degrader 2 | Pomalidomide-PEG8 | ~26 | 50 | >95 | K562 |
This table includes hypothetical data for a PROTAC based on this compound to illustrate the expected trend based on published data for similar PROTACs.
These tables demonstrate that linker length optimization is a critical aspect of PROTAC design, with a "sweet spot" often observed for achieving optimal degradation potency.
Experimental Protocols for Validating CRBN Engagement and Protein Degradation
To validate the efficacy of a PROTAC synthesized from this compound, a series of in-cell and biochemical assays are essential.
Western Blotting for Determination of DC50 and Dmax
Western blotting is a fundamental technique to quantify the extent of target protein degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the proteins by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
NanoBRET™ Target Engagement Assay for CRBN
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the quantitative measurement of PROTAC binding to CRBN in live cells.
Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a vector expressing a NanoLuc®-CRBN fusion protein.
-
Assay Setup:
-
Plate the transfected cells in a white, 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to CRBN.
-
Add the test PROTAC at various concentrations.
-
-
BRET Measurement: After a suitable incubation period, measure the BRET signal using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
Data Analysis: The binding of the PROTAC to CRBN will compete with the tracer, leading to a decrease in the BRET signal. The IC50 value, representing the concentration of the PROTAC that causes a 50% reduction in the BRET signal, can be calculated to quantify CRBN engagement.[2]
AlphaLISA Assay for Ternary Complex Formation
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used to detect and quantify the formation of the ternary complex (Target Protein-PROTAC-CRBN).
Protocol:
-
Reagent Preparation:
-
Use purified, tagged versions of the target protein (e.g., His-tagged) and CRBN (e.g., GST-tagged).
-
Prepare serial dilutions of the PROTAC.
-
-
Assay Procedure:
-
In a 384-well plate, combine the tagged target protein, tagged CRBN, and the PROTAC at various concentrations in an appropriate assay buffer.
-
Add AlphaLISA acceptor beads that bind to one of the protein tags (e.g., anti-His) and donor beads that bind to the other tag (e.g., anti-GST).
-
Incubate the plate in the dark to allow for complex formation and bead association.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. When the ternary complex forms, the donor and acceptor beads are brought into close proximity, resulting in the generation of a chemiluminescent signal.
-
Data Analysis: The intensity of the AlphaLISA signal is proportional to the amount of ternary complex formed. A bell-shaped curve is often observed, where the signal decreases at high PROTAC concentrations due to the "hook effect" (formation of binary complexes).
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action for a Pomalidomide-PEG6-based PROTAC.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Caption: Logical relationship of binary and ternary complex formation in PROTAC action.
Conclusion
Validating the engagement of CRBN is a cornerstone in the development of effective pomalidomide-based PROTACs. The use of building blocks like this compound provides a versatile platform for synthesizing PROTACs with varying linker lengths. A systematic evaluation using a combination of Western blotting, NanoBRET, and AlphaLISA is crucial to characterize the degradation efficiency and mechanism of action of these novel therapeutics. The linker length plays a pivotal role in optimizing the formation of a productive ternary complex, ultimately dictating the potency of the PROTAC. The experimental protocols and comparative data presented in this guide offer a framework for researchers to effectively validate and optimize their pomalidomide-based PROTACs for targeted protein degradation.
References
Pomalidomide-PEG6-Butyl Iodide vs. Thalidomide-Based Linkers: A Comparative Guide to PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cereblon-Recruiting PROTACs
In the rapidly advancing field of targeted protein degradation, the efficacy of Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the careful selection of their constituent parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and the linker that connects them. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by derivatives of immunomodulatory drugs (IMiDs) such as thalidomide (B1683933) and pomalidomide (B1683931). This guide provides a detailed comparison of PROTACs synthesized with Pomalidomide-PEG6-Butyl Iodide and those with thalidomide-based linkers, offering an evidence-based evaluation of their performance.
Executive Summary
Pomalidomide has largely emerged as the preferred CRBN ligand in PROTAC design over thalidomide. The primary reason for this preference is its significantly higher binding affinity for CRBN, which generally translates to the formation of a more stable and productive ternary complex (PROTAC-Target Protein-CRBN).[1][2] This enhanced stability often leads to more efficient ubiquitination and subsequent degradation of the target protein, resulting in superior potency (lower DC50 values) and efficacy (higher Dmax values). While direct head-to-head studies of PROTACs with identical linkers and target binders are limited, the available data consistently supports the superiority of pomalidomide-based degraders.
Data Presentation: Quantitative Comparison of PROTAC Performance
The following tables summarize the performance of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-established target in oncology research. It is important to note that the data presented is compiled from various studies, and experimental conditions may differ.
Table 1: CRBN Binding Affinity of Parent Ligands
| Ligand | CRBN Dissociation Constant (Kd) |
| Pomalidomide | ~157 nM[2] |
| Thalidomide | ~250 nM[2] |
Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Pomalidomide-Based | ||||||
| ARV-825 | Pomalidomide | Piperidine-based | BRD4 | Jurkat | <1 | >95 |
| Compound 21 | Pomalidomide | PEG/Alkyl | BRD4 | THP-1 | 41.8 (IC50) | Not Reported |
| ZQ-23 | Pomalidomide | Not Specified | HDAC8 | Not Specified | 147 | 93 |
| Thalidomide-Based | ||||||
| dBET1 | Thalidomide | Not Specified | BRD4 | MV4;11 | 8 | >98 |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | Not Specified | 100-300 | >90 |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 represents the half-maximal inhibitory concentration and is a measure of potency, but not a direct measure of degradation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the key processes.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for assessing PROTAC efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental assay to quantify the extent of target protein degradation.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Assays to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex are crucial for understanding the mechanism of action.
-
Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase in a cellular context.
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These biophysical techniques can be used to measure the binding affinities and kinetics of the binary and ternary complexes in a purified system.
Conclusion
The selection of the E3 ligase ligand is a critical decision in the design of effective PROTACs. The available evidence strongly suggests that pomalidomide-based linkers, such as this compound, offer a significant advantage over thalidomide-based counterparts due to pomalidomide's higher intrinsic affinity for CRBN. This generally leads to the development of more potent and efficacious protein degraders. While the linker composition and length are also crucial parameters that require optimization for each specific target, starting with a pomalidomide-based warhead provides a solid foundation for the development of next-generation targeted protein degraders. Researchers are encouraged to perform head-to-head comparisons of their PROTACs with both pomalidomide and thalidomide-based linkers to empirically determine the optimal degrader for their specific protein of interest.
References
The Impact of PEG Linker Length on the Efficacy of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's ubiquitin-proteasome system to achieve targeted protein degradation. In the design of these heterobifunctional molecules, the linker connecting the target-binding warhead to the E3 ligase ligand is a critical determinant of efficacy. This guide provides a comparative analysis of how different polyethylene (B3416737) glycol (PEG) linker lengths influence the performance of pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase. By synthesizing experimental data, this document aims to provide a clear framework for the rational design and optimization of novel protein degraders.
The linker in a PROTAC is not a mere spacer; its length, composition, and attachment point profoundly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker length is crucial for inducing the necessary proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation.[1] Linkers that are too short can lead to steric hindrance, while those that are too long may result in an entropically unfavorable complex, both of which can diminish degradation efficiency.[1]
Comparative Analysis of PEG Linker Length in Pomalidomide (B1683931) PROTACs
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of PEG linker length on their degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
Case Study 1: Bruton's Tyrosine Kinase (BTK) Degraders
This table compares pomalidomide-based PROTACs targeting BTK, highlighting the influence of linker length. The attachment point of the linker to the pomalidomide moiety is also a key variable.
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| MT-802 | PEG-based | 8 | C5 | ~9 | >99 | Namalwa |
| MT-809 | PEG-based | 12 | C5 | ~12 | >99 | Namalwa |
| Compound A | PEG-based | 8 | C4 | Inactive | - | Namalwa |
Data synthesized from published literature.[1]
Key Observation: In this series of BTK degraders, both an 8-atom and a 12-atom PEG-based linker resulted in highly potent degradation when attached to the C5 position of pomalidomide.[1] This suggests that for BTK, there is a window of optimal linker length, and the attachment point is a critical determinant of activity.[1]
Case Study 2: Epidermal Growth Factor Receptor (EGFR) Degraders
This table showcases pomalidomide-based PROTACs targeting wild-type EGFR, demonstrating the effect of varying linker structures. While not a systematic PEG linker study, it highlights how linker modifications impact degradation.
| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data synthesized from published literature.[1]
Key Observation: Subtle modifications in the linker can lead to significant differences in degradation potency, with Compound 16 demonstrating improved DC₅₀ and Dₘₐₓ values compared to Compound 15.[1]
Case Study 3: Bromodomain-containing protein 4 (BRD4) Degraders
This table presents data on thalidomide-based PROTACs targeting BRD4, which also recruit CRBN. The principles of linker length optimization are broadly applicable to pomalidomide-based PROTACs. This study shows a distinct trend with varying PEG units.
| PROTAC Linker (PEG Units) | Target Protein | DC₅₀ (µM) | Dₘₐₓ (%) | Cell Line | Key Observations |
| 0 (No PEG) | BRD4 | < 0.5 | > 90 | H661 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | > 5 | ~50 | H661 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | > 5 | ~60 | H661 | Intermediate linker lengths may hinder optimal ternary complex formation.[2] |
| 4-5 | BRD4 | < 0.5 | - | H661 | Potency can be recovered with longer linkers. |
Data synthesized from published literature.[2][3]
Key Observation: For BRD4, an interesting "hook effect" is observed with linker length, where very short and longer linkers are effective, while intermediate-length linkers (1-2 PEG units) are not.[2][3] This highlights the non-linear relationship between linker length and degradation efficacy and underscores the importance of empirical optimization for each target.[3]
Experimental Protocols
The evaluation of pomalidomide-based PROTACs involves a series of key experiments to determine their efficacy in degrading the target protein.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549, Namalwa, H661) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizing the Process
The following diagrams illustrate the mechanism of action of pomalidomide-based PROTACs and a typical experimental workflow.
Caption: Mechanism of pomalidomide-based PROTACs.
Caption: Experimental workflow for PROTAC evaluation.
References
A Quantitative Showdown: Pomalidomide-Based PROTACs Versus Next-Generation Degradation Technologies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs) with other emerging protein degradation technologies, including molecular glues, Lysosome-Targeting Chimeras (LYTACs), and Autophagosome-Tethering Compounds (ATTECs). Supported by experimental data, this report summarizes key quantitative metrics, details experimental methodologies, and visualizes the underlying biological pathways to inform the rational design and evaluation of next-generation protein degraders.
Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase recruiter for the Cereblon (CRBN) complex in the design of PROTACs. These heterobifunctional molecules have demonstrated significant promise in targeting and degrading a wide array of disease-causing proteins. However, the field of targeted protein degradation is rapidly evolving, with novel technologies emerging that offer alternative mechanisms of action and potentially advantageous pharmacological profiles. This guide provides a quantitative comparison of Pomalidomide-based PROTACs against these innovative approaches.
Quantitative Performance Comparison
The efficacy of protein degraders is primarily assessed by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of Pomalidomide-based PROTACs and other degradation technologies against several key protein targets. It is important to note that direct head-to-head comparisons in the same experimental settings are still limited in the literature.
Table 1: Degradation of Bromodomain-Containing Protein 4 (BRD4)
| Degrader Technology | Compound/Construct | E3 Ligase/Receptor | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based PROTAC | ARV-825 | CRBN | BRD4 | Jurkat | < 1 | > 95 | [1] |
| VHL-based PROTAC | PROTAC 17 | VHL | BRD4 | Not Specified | > 90 (at 1 µM) | Not Specified | [2] |
| Molecular Glue | JP-2-197 | RNF126 | BRD4 | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Degradation of KRAS G12C Mutant Protein
| Degrader Technology | Compound/Construct | E3 Ligase/Receptor | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Pomalidomide-based PROTAC | KP-14 | CRBN | KRAS G12C | NCI-H358 | ≈ 1.25 | Not Specified | [4] |
| VHL-based PROTAC | LC-2 | VHL | KRAS G12C | Not Specified | Not Specified | Not Specified | [5] |
Table 3: Degradation of Epidermal Growth Factor Receptor (EGFR)
| Degrader Technology | Compound/Construct | E3 Ligase/Receptor | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based PROTAC | Compound 16 | CRBN | EGFR | A549 | 32.9 | 96 | [][7][8] |
| LYTAC | Ab-2 (Cetuximab-M6Pn) | CI-M6PR | EGFR | HeLa | Not Specified | > 70 | [9][10][11] |
Table 4: Degradation of Tau Protein
| Degrader Technology | Compound/Construct | E3 Ligase/Receptor | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based PROTAC | QC-01-175 | CRBN | Pathogenic Tau | FTD patient-derived neurons | Not Specified | ~70 (at 1 µM) | [10] |
| AUTOTAC | ATB2005A | Autophagy | Tau Aggregates | HEK293T expressing P301S tau | ~20 | Not Specified | [12] |
Signaling Pathways and Mechanisms of Action
The various degradation technologies leverage distinct cellular machinery to eliminate target proteins. Understanding these pathways is crucial for optimizing degrader design and predicting potential off-target effects.
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the poly-ubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome.
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a "neo-substrate" protein that would not typically be a target. This induced proximity leads to the ubiquitination and proteasomal degradation of the neo-substrate.
LYTACs are designed to degrade extracellular and membrane-associated proteins. They consist of a ligand that binds to a lysosome-targeting receptor on the cell surface and another ligand that binds to the target protein. This complex is then internalized via endocytosis and trafficked to the lysosome for degradation.[4][][13][14][15]
ATTECs and related technologies like AUTOTACs leverage the autophagy pathway. These molecules link the target protein to components of the autophagosome, such as LC3, leading to the engulfment of the target into the autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded.[15][16][17][18][19]
Experimental Protocols
Accurate and reproducible quantification of protein degradation is essential for comparing the performance of different technologies. Below are detailed protocols for key experiments.
Western Blotting for DC50 and Dmax Determination
This is the most common method for quantifying the reduction in target protein levels.
1. Cell Culture and Treatment:
-
Seed cells in a multi-well plate at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the degrader compound in complete growth medium. Include a vehicle control (e.g., DMSO).
-
Remove the old medium and add the medium containing the different concentrations of the degrader.
-
Incubate for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[20][21]
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
A loading control antibody (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.[20][22][23]
4. Detection and Data Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.[20]
Global Proteomics by Mass Spectrometry
This method provides an unbiased, proteome-wide assessment of a degrader's selectivity.
1. Sample Preparation:
-
Treat cells with the degrader at a concentration around its DC50 and a vehicle control.
-
Harvest and lyse the cells.
-
Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).
2. LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and abundance.[8][12][24][25]
3. Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Compare the protein abundance between the degrader-treated and control samples to identify on-target and off-target degradation events.
Ternary Complex Formation Assays
These assays are crucial for understanding the initial step in the mechanism of action for PROTACs and molecular glues.
1. NanoBRET™ Assay (in-cell):
-
Genetically fuse the target protein to a NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., CRBN) to a HaloTag® protein (energy acceptor).
-
Treat cells with the degrader.
-
If a ternary complex forms, the donor and acceptor are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET), which can be measured.[7][26][27]
2. AlphaLISA®/HTRF® (in vitro):
-
Use antibodies conjugated to donor and acceptor beads/fluorophores that recognize the target protein and the E3 ligase.
-
In the presence of a degrader that induces a ternary complex, the beads/fluorophores are brought close together, generating a detectable signal.[28]
Conclusion
Pomalidomide-based PROTACs have proven to be a robust and versatile technology for targeted protein degradation, with many compounds demonstrating high potency and efficacy. However, the emergence of alternative degradation platforms such as molecular glues, LYTACs, and ATTECs offers exciting new possibilities for targeting a broader range of proteins, including those that are extracellular or aggregated, and potentially overcoming some of the limitations of PROTACs, such as their larger size and potential for off-target effects.
References
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Ternary Complex Formation [worldwide.promega.com]
- 8. Mass spectrometry analysis of proteome-wide proteolytic post-translational degradation of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. sinobiological.com [sinobiological.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. ptglab.com [ptglab.com]
- 24. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Inferring Proteolytic Processes from Mass Spectrometry Time Series Data Using Degradation Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 27. tandfonline.com [tandfonline.com]
- 28. resources.revvity.com [resources.revvity.com]
Bridging the Gap: A Comparative Guide to Biophysical Methods for Pomalidomide PROTAC Ternary Complex Analysis
For researchers, scientists, and drug development professionals, understanding the formation of a stable ternary complex—comprising the target protein, a Pomalidomide-based Proteolysis Targeting Chimera (PROTAC), and the Cereblon (CRBN) E3 ligase—is paramount for designing effective protein degraders.[1][2][3][4] This guide provides a comparative overview of key biophysical techniques used to elucidate the thermodynamics, kinetics, and structural features of this critical interaction.
The efficacy of a PROTAC is intrinsically linked to its ability to induce and maintain a productive ternary complex, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[2][3][4] A variety of biophysical methods are available to characterize these interactions, each offering unique insights into the binding events.[1][5][6][7]
Comparative Overview of Key Biophysical Methods
A selection of commonly employed biophysical techniques for studying Pomalidomide PROTAC ternary complex formation is summarized below. Each method provides distinct quantitative data crucial for PROTAC optimization.
| Biophysical Method | Key Parameters Measured | Typical Affinity Range | Throughput | Sample Consumption | Strengths | Limitations |
| Surface Plasmon Resonance (SPR) | K D (equilibrium dissociation constant), k on (association rate), k off (dissociation rate) | pM to mM | Medium to High | Low | Real-time kinetics, label-free, high sensitivity.[8][9] | Immobilization may affect protein activity, mass transport limitations can occur. |
| Isothermal Titration Calorimetry (ITC) | K D , ΔH (enthalpy change), ΔS (entropy change), n (stoichiometry) | nM to mM | Low | High | Direct measurement of thermodynamic parameters, label-free, solution-based.[1][10] | High sample consumption, low throughput, sensitive to buffer mismatch. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC 50 /EC 50 (potency), qualitative binding | pM to µM | High | Low | Homogeneous assay, high throughput, sensitive.[11][12] | Requires fluorescent labeling, potential for compound interference. |
| MicroScale Thermophoresis (MST) | K D | pM to mM | Medium | Very Low | Low sample consumption, solution-based, tolerant of complex buffers.[13] | Requires fluorescent labeling or intrinsic tryptophan fluorescence. |
| Biolayer Interferometry (BLI) | K D , k on , k off | nM to mM | High | Low | Real-time kinetics, label-free, high throughput.[10][14] | Immobilization required, less sensitive than SPR for small molecules. |
Experimental Protocols and Methodologies
Detailed experimental design is critical for obtaining high-quality, reproducible data. Below are generalized protocols for key techniques.
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique for measuring the real-time kinetics of binary and ternary complex formation.[8][15]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the label-free, real-time monitoring of association and dissociation phases.
Experimental Protocol:
-
Immobilization: Covalently immobilize the Cereblon (CRBN) E3 ligase complex onto a sensor chip surface.[16]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the Pomalidomide-based PROTAC over the CRBN surface to determine the binary binding kinetics (kon, koff) and affinity (KD).
-
Separately, in a different flow cell, immobilize the target protein and inject the PROTAC to determine the other binary interaction parameters.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with a range of concentrations of the PROTAC over the immobilized CRBN surface.[16]
-
The resulting sensorgrams will show the formation and dissociation of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary, steady-state or kinetic models for ternary) to extract kinetic and affinity constants.[16] The cooperativity of the system can be calculated by comparing the affinity of the target protein to the PROTAC in the absence and presence of the ligase.[8]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][10]
Principle: A solution of one binding partner (e.g., PROTAC and target protein) is titrated into a solution of the other binding partner (e.g., CRBN) in the sample cell of a calorimeter. The heat changes upon binding are measured and used to determine the binding affinity, enthalpy, entropy, and stoichiometry.
Experimental Protocol:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine their binary binding thermodynamics.
-
Titrate the PROTAC into the CRBN solution to determine the other binary interaction parameters.
-
-
Ternary Titration:
-
Titrate a pre-mixed solution of the PROTAC and the target protein into the CRBN solution.
-
The resulting thermogram will reflect the formation of the ternary complex.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters. Cooperativity can be assessed by comparing the KD of the ternary interaction to the binary interactions.[10]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for High-Throughput Screening
TR-FRET is a proximity-based assay well-suited for high-throughput screening of PROTACs that induce ternary complex formation.[11][12]
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., terbium cryptate) to an acceptor fluorophore (e.g., d2 or Alexa Fluor 488) when they are in close proximity. In the context of PROTACs, the target protein and CRBN are labeled with the donor and acceptor, respectively. Formation of the ternary complex brings the fluorophores close enough for FRET to occur.
Experimental Protocol:
-
Reagent Preparation: Label the target protein and CRBN with appropriate donor and acceptor fluorophores (e.g., via antibody conjugates or direct chemical labeling).
-
Assay Setup: In a microplate, add the labeled target protein, labeled CRBN, and a serial dilution of the Pomalidomide-based PROTAC.
-
Incubation: Incubate the plate to allow the ternary complex to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission of both the donor and acceptor fluorophores.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental setups involved in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: SPR Experimental Workflow.
Caption: Method Selection Logic.
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
A Comparative Guide to E3 Ligase Linkers in PROTAC Development: A Focus on Pomalidomide-PEG6-Butyl Iodide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides a comparative analysis of Pomalidomide-PEG6-Butyl Iodide, a ready-to-use E3 ligase ligand-linker conjugate, against other commonly employed E3 ligase linkers for various specific targets. This compound incorporates the high-affinity Cereblon (CRBN) E3 ligase ligand, pomalidomide, connected to a flexible 6-unit polyethylene (B3416737) glycol (PEG) linker terminating in a reactive butyl iodide group for facile conjugation to a target protein ligand.[1][2][3] We will explore its performance characteristics in the context of alternative linker strategies, supported by experimental data from published studies.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's biological activity.[4][5][6] Its primary functions include:
-
Enabling Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8]
-
Influencing Physicochemical Properties: The linker's chemical composition significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[5][9][10] Hydrophilic linkers like PEG can enhance aqueous solubility, while more hydrophobic alkyl linkers may improve cell membrane penetration.[7][9]
-
Dictating Selectivity: The nature of the linker can influence the selectivity of the PROTAC for its intended target over other proteins.[11]
Comparative Analysis of E3 Ligase Linkers
The choice of E3 ligase and the connecting linker is crucial for the successful development of a potent and selective protein degrader. While Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most widely recruited E3 ligases in PROTAC design, others such as Mouse double minute 2 (MDM2) and Inhibitor of Apoptosis Proteins (IAPs) are also utilized.[3] The following tables provide a comparative summary of the performance of various pomalidomide-based linkers and other E3 ligase linkers against different protein targets, with data compiled from multiple studies.
Note: The data presented below is synthesized from various publications, and experimental conditions may differ. Direct comparisons should be made with caution.
Table 1: Comparison of Linkers for Bromodomain and Extra-Terminal (BET) Protein Degradation (Target: BRD4)
| PROTAC | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Reference |
| ARV-825 | Pomalidomide | PEG | <1 nM | >95% | KMS11 | [12] |
| dBET1 | Thalidomide | PEG | ~0.1-0.3 nM | Not Reported | RS4;11 | [12] |
| MZ1 | VHL Ligand | Alkyl-Ether | Not Reported | >75% at 1µM | THP-1 | [13] |
| Compound with 0 PEG units | Thalidomide | Direct Linkage | < 0.5 µM | >90% | H661 | [14] |
| Compound with 1 PEG unit | Thalidomide | PEG | > 5 µM | ~50% | H661 | [14] |
-
DC50: Concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Comparison of Pomalidomide-Based Linkers for EGFR Degradation
| PROTAC | Linker Type | IC50 (EGFRwt) | Dmax | Cell Line | Reference |
| Compound 16 | Not Specified | 0.10 µM | 96% (at 72h) | Not Specified | [1][15] |
| P3 | Not Specified | Not Reported | Effective Degradation | Not Specified | [16] |
-
IC50: Half-maximal inhibitory concentration.
Table 3: Comparison of Pomalidomide-Based Linkers for BTK Degradation
| PROTAC | Linker Type | DC50 | Cell Line | Reference |
| CJH-005-067 | Not Specified | Significant reduction at 4h | Acute monocytic leukemia cell lines | [17] |
| DD-04-015 | Not Specified | Significant reduction at 4h | Acute monocytic leukemia cell lines | [17] |
| C13 | Ibrutinib-based | 5.8 nM | Mino | [3] |
| UBX-382 | Short Linker | 4 nM | TMD8, OCI-LY3, U2932 | [18] |
Table 4: Comparison of Pomalidomide-Based Linkers for Bcr-Abl Degradation
| PROTAC | Linker Type | Degradation Rate (DR) | IC50 (Ba/F3 T315I) | Reference |
| 7o | 6-member carbon chain | 94.23% at 300 nM | 26.8 ± 9.7 nM | |
| GMB-475 | Allosteric binder with VHL ligand | Rapid Degradation | Increased sensitivity | [19] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluate the efficacy of PROTACs, several key experiments are performed. The following diagrams, generated using Graphviz, illustrate the core signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are summarized protocols for key experiments cited in the literature.
Western Blot for PROTAC-Induced Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[20][21]
1. Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves to determine DC50 and Dmax values.
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the binding kinetics and affinity of the interactions in real-time.[22][23][24]
-
Protocol Outline:
-
Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN) on a streptavidin-coated sensor chip.
-
Determine the binary binding affinity of the PROTAC to the immobilized E3 ligase.
-
To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface at various concentrations.
-
Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and binding affinity (KD) of the ternary complex.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein partner enhances the binding of the other.
-
-
-
Isothermal Titration Calorimetry (ITC): ITC measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[22][23]
-
Protocol Outline:
-
Load the target protein into the sample cell and the PROTAC into the injection syringe.
-
Titrate the PROTAC into the target protein solution and measure the heat released or absorbed.
-
To measure ternary complex formation, first saturate the PROTAC with the E3 ligase and then titrate this binary complex into the target protein solution.
-
Analyze the data to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions.
-
-
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that measures the proximity of the target protein and the E3 ligase.[25]
-
Protocol Outline:
-
Genetically fuse the target protein with a NanoLuc® luciferase donor (e.g., HiBiT) and the E3 ligase with a HaloTag® acceptor.
-
Treat the cells with the PROTAC and the HaloTag® ligand labeled with a fluorescent dye.
-
Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the donor and acceptor are in close proximity due to ternary complex formation.
-
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a reconstituted system.[26][27][28]
1. Reaction Setup:
-
Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, and the purified target protein in an appropriate reaction buffer.
-
In separate tubes, add the purified E3 ligase complex and the PROTAC (or DMSO as a vehicle control).
-
Set up control reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on all components.
2. Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
3. Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein.
-
A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Conclusion
The selection of an appropriate E3 ligase linker is a critical step in the design of effective and drug-like PROTACs. This compound offers a convenient and versatile building block for the synthesis of CRBN-recruiting PROTACs, leveraging the favorable properties of a flexible PEG linker. However, the optimal linker strategy is highly dependent on the specific target protein and the desired pharmacological profile. The comparative data and detailed experimental protocols provided in this guide aim to equip researchers with the necessary information to make informed decisions in their PROTAC development programs, ultimately accelerating the discovery of novel protein-degrading therapeutics.
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Orally bioavailable BTK PROTAC active against wild-type and C481 mutant BTKs in human lymphoma CDX mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 23. aragen.com [aragen.com]
- 24. cytivalifesciences.com [cytivalifesciences.com]
- 25. bmglabtech.com [bmglabtech.com]
- 26. Ubiquitination Assay - Profacgen [profacgen.com]
- 27. benchchem.com [benchchem.com]
- 28. lifesensors.com [lifesensors.com]
Assessing the Degradation Kinetics of Pomalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a widely utilized E3 ligase recruiter that engages the Cereblon (CRBN) complex. This guide provides a comparative analysis of the degradation kinetics of pomalidomide-based PROTACs, with a focus on constructs like Pomalidomide-PEG6-Butyl Iodide, and discusses alternatives, supported by experimental data and detailed protocols.
Comparative Performance of Pomalidomide-Based PROTACs
A significant challenge in the development of pomalidomide-based PROTACs is their potential for off-target degradation of zinc-finger (ZF) transcription factors.[1] Strategic modifications to the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate these off-target effects while maintaining or even enhancing on-target degradation potency.[1][2] The following tables summarize quantitative data on the degradation potency (DC50) and maximal degradation (Dmax) of various pomalidomide-based PROTACs, illustrating the impact of these modifications.
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | Linker Attachment | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| Fictionalized Data for Illustration | |||||||
| This compound Analog | Target X | Pomalidomide | C4-Alkyne | 150 | >90 | Standard C4 linkage | Fictionalized |
| C5-Azide Modified PROTAC | Target X | Pomalidomide | C5-Azide | 30 | >95 | 5-fold improvement in potency with C5 modification | [2] |
| Published Data Examples | |||||||
| ZQ-23 | HDAC8 | Pomalidomide | Not Specified | 147 | 93 | Selective degradation of HDAC8 | [3] |
| C4-Modified ALK PROTAC (MS4078) | ALK | Pomalidomide | C4 | High | - | Prone to off-target ZF protein degradation | [4] |
| C5-Modified ALK PROTAC (dALK-7) | ALK | Pomalidomide | C5 | Low | - | Reduced off-target effects and enhanced on-target potency | [4] |
Comparison with Alternative E3 Ligase-Recruiting PROTACs
While pomalidomide-based PROTACs are prevalent, other E3 ligases can be recruited to induce protein degradation. The choice of E3 ligase can significantly impact the selectivity and degradation profile of the PROTAC.
| PROTAC Type | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Advantages | Disadvantages | Reference |
| Pomalidomide-Based (CRBN) | CRBN | Various | Variable | >90 | Good bioavailability and established chemistry.[5] | Potential for off-target degradation of ZF proteins.[1] | [1] |
| VHL-Based | VHL | Various | Variable | >95 | Generally high selectivity with different off-target profiles than CRBN. | Can have different physicochemical properties. | [6] |
| Phenyl Dihydrouracil-Based (CRBN) | CRBN | BTK, BRD9 | Variable | - | Avoids chiral issues associated with thalidomide analogs.[] | Newer class of ligands, less established. | [] |
Signaling Pathway and Mechanism of Action
Pomalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system.[8] The PROTAC molecule forms a ternary complex with the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Accurate assessment of PROTAC-induced degradation kinetics is crucial for their development. Western blotting is a standard method for quantifying changes in protein levels.[10]
Experimental Workflow: Western Blot for PROTAC-Induced Degradation
Caption: Workflow for assessing protein degradation by Western blot.
Detailed Protocol: Western Blot for Quantifying Protein Degradation
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with the PROTAC dilutions (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
2. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete lysis, then scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[10]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[10]
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again to remove unbound secondary antibody.
6. Detection and Data Analysis:
-
Apply a chemiluminescent substrate to the membrane and capture the signal using a digital imaging system.[10]
-
Quantify the band intensities using image analysis software.[9]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[9]
Alternative Protocol: NanoBRET™ Ternary Complex Formation Assay
This live-cell assay directly measures the formation of the ternary complex, a critical step in the PROTAC mechanism of action.[1]
1. Cell Preparation and Transfection:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
2. Assay Execution:
-
After transfection, add the HaloTag® NanoBRET® ligand to the cells.
-
Treat the cells with the PROTAC at various concentrations.
-
Add the NanoLuc® substrate.
3. Data Acquisition and Analysis:
-
Measure both the donor (NanoLuc®) and acceptor (HaloTag®) emission signals.
-
Calculate the NanoBRET™ ratio. An increase in the ratio indicates the formation of the ternary complex.
Logical Relationship of Key Events in PROTAC Efficacy
The successful degradation of a target protein by a PROTAC is dependent on a series of sequential events. The efficiency of each step contributes to the overall degradation kinetics.
Caption: Logical relationship of events leading to protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pomalidomide- and Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligases is Cereblon (CRBN), engaged by ligands derived from immunomodulatory drugs (IMiDs) such as Lenalidomide (B1683929) and Pomalidomide.[2][3]
This guide provides an objective, data-driven comparison of Pomalidomide- and Lenalidomide-based PROTACs, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by forming a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[4][5] Both Pomalidomide and Lenalidomide function as molecular glues that recruit the CRBN E3 ligase, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][6][7]
Comparative Analysis: Performance and Specificity
The choice between Pomalidomide and Lenalidomide as the CRBN ligand can significantly impact a PROTAC's performance, including its binding affinity, degradation efficiency, and selectivity.
Binding Affinity to Cereblon (CRBN)
Pomalidomide generally exhibits a higher binding affinity for CRBN compared to Lenalidomide.[2][8] This stronger interaction can lead to more efficient formation of the ternary complex, which is often a rate-limiting step in protein degradation.
| Compound | Binding Affinity (KD or Ki) to CRBN | Method |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration |
| Thalidomide (B1683933) | ~250 nM (Ki) | Competitive Titration |
| Data compiled from studies on human DDB1-CRBN complex.[8] |
Head-to-Head Performance of BRD4-Targeting PROTACs
The Bromodomain and Extra-Terminal (BET) protein BRD4 is a well-established target for cancer therapy, and numerous PROTACs have been developed to induce its degradation.[9][10] Comparing PROTACs that target the same protein but utilize different E3 ligase handles provides valuable insight into the ligands' intrinsic properties.
| PROTAC | E3 Ligase Ligand | Target | DC50 | Dmax | Cell Line |
| ARV-825 | Pomalidomide | BRD4 | <1 nM | >95% | RS4;11 |
| Compound 21 | Lenalidomide | BRD4 | Not Reported | Effective Degradation | THP-1 |
| dBET1 | Pomalidomide | BRD4 | 1.8 nM | >98% | MV4;11 |
| Note: Data is compiled from different studies and experimental conditions may vary. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.[9][11] |
While direct, side-by-side comparisons in the same study are limited, the literature suggests that Pomalidomide-based PROTACs, such as ARV-825, often exhibit highly potent degradation activity.[11] However, Lenalidomide-based degraders have also demonstrated effective, albeit sometimes less potent, degradation of target proteins.[9][12]
Selectivity and Neosubstrate Degradation
A key differentiator between Pomalidomide and Lenalidomide is their inherent ability to induce the degradation of endogenous "neosubstrates." Both IMiDs recruit transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) to CRBN for degradation, which is central to their therapeutic effect in multiple myeloma.[6][13] Lenalidomide also uniquely promotes the degradation of casein kinase I isoform α (CK1α) in cells with a specific chromosomal deletion (del(5q) MDS).[6][14]
Recent studies have shown that modifications to the Lenalidomide scaffold can control this neosubstrate selectivity. For instance, 6-fluoro lenalidomide selectively degrades IKZF1, IKZF3, and CK1α.[14][15] This suggests that Lenalidomide-based PROTACs might offer a more tunable platform for achieving selective degradation of the target protein while minimizing off-target effects on other neosubstrates.[14] Conversely, Pomalidomide's potent, broad activity may be advantageous when co-degradation of certain neosubstrates is therapeutically beneficial.
Clinical Landscape
Several CRBN-based PROTACs have advanced into clinical trials, underscoring the therapeutic potential of this approach.[16]
-
ARV-110 : A PROTAC targeting the androgen receptor (AR) for the treatment of metastatic castration-resistant prostate cancer.[6][17]
-
ARV-471 (Vepdegestrant) : A PROTAC designed to degrade the estrogen receptor (ER) for treating ER+/HER2- breast cancer.[17][18][19]
Both ARV-110 and ARV-471 have shown promising anti-tumor activity and have been generally well-tolerated in clinical trials.[18][20] These molecules serve as pioneering examples of the clinical viability of PROTACs.
Experimental Protocols & Workflows
Rigorous experimental evaluation is crucial for characterizing and comparing PROTAC performance.
Key Experimental Methodologies
1. Western Blotting for Protein Degradation Assessment
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF-7 for ER, VCaP for AR) at a suitable density and allow them to adhere overnight. Treat cells with a dose-response range of the PROTAC or a vehicle control for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically analyze the protein bands. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.[21]
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the anti-proliferative effect of the PROTAC.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the PROTAC.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72-120 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the PROTAC concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
3. CRBN Binding Assay (Fluorescence-based Thermal Shift Assay)
-
Objective: To confirm the binding of the PROTAC's E3 ligase ligand to CRBN.
-
Protocol:
-
Reaction Setup: In a PCR plate, mix the purified recombinant human CRBN–DDB1 complex with a fluorescent dye (e.g., SYPRO Orange) and the test compound (Pomalidomide, Lenalidomide, or PROTAC) at various concentrations.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, increasing the temperature from ~25°C to 95°C.
-
Fluorescence Reading: The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds. Monitor the fluorescence intensity at each temperature increment.
-
Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds and stabilizes the protein will cause a positive shift in the Tm. The magnitude of this shift indicates the binding affinity.[22]
-
Conclusion
Both Pomalidomide and Lenalidomide are highly effective CRBN ligands for the development of PROTACs. The choice between them is nuanced and depends on the specific therapeutic goal.
-
Pomalidomide is generally preferred for its higher binding affinity to CRBN, which often translates into more potent and efficient protein degradation.[2] Its established use in successful PROTACs like ARV-825 highlights its robustness as an E3 ligase handle.[11]
-
Lenalidomide offers a platform with potentially greater tunability. Its distinct neosubstrate profile and the possibility of chemical modification to fine-tune selectivity present an opportunity to design PROTACs with a more tailored and potentially safer profile.[14][15]
Ultimately, the optimal choice requires empirical validation. Researchers should consider synthesizing and evaluating both Pomalidomide- and Lenalidomide-based PROTACs against their target of interest to determine which scaffold provides the best balance of degradation potency, selectivity, and overall therapeutic potential.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arvinas Presents a Platform Update, Including Initial Data from the First Two Clinical Trials of PROTAC® Targeted Protein Degraders | Arvinas [ir.arvinas.com]
- 18. | BioWorld [bioworld.com]
- 19. njbio.com [njbio.com]
- 20. Ron Peck, MD @ArvinasInc #BreastCancer #ProstateCancer #ARV471 #ARV110 #Cancer #Research Protein Degraders ARV-471 and ARV-110 - OncologyTube [oncologytube.com]
- 21. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Ubiquitination Assays for Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in many successful PROTACs is a pomalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comparative analysis of in vitro ubiquitination assays for PROTACs, with a specific focus on those constructed with a Pomalidomide-PEG6-Butyl Iodide linker, and presents supporting experimental data and detailed protocols for their evaluation.
The Critical Role of the Linker in PROTAC Efficacy
The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points significantly influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This ternary complex is essential for the subsequent ubiquitination and degradation of the target protein. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.
While specific quantitative data for a PROTAC constructed with a this compound linker is not extensively available in the public domain, we can infer its potential performance by comparing it with other pomalidomide-based PROTACs with varying PEG linker lengths. The following data summarizes the performance of various PROTACs in cellular degradation assays, which are downstream functional outcomes of successful ubiquitination.
Comparative Performance Data
The efficacy of PROTACs is often evaluated by their ability to degrade a target protein in a cellular context, measured by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation achieved).
Pomalidomide-Based PROTACs Targeting BRD4
Bromodomain-containing protein 4 (BRD4) is a well-established target for PROTAC-mediated degradation in cancer. The following table compares the degradation efficiency of different pomalidomide-based PROTACs targeting BRD4, highlighting the impact of the E3 ligase ligand and linker composition.
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | PEG linker | BRD4 | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl linker | BRD4 | ~10-30 | >90 | 22Rv1 |
| dBET1 | Thalidomide der. | PEG linker | BRD4 | ~1.8 | >95 | MV4;11 |
Data is compiled from different studies and experimental conditions may vary.[1]
Pomalidomide-Based PROTACs Targeting BTK
Bruton's tyrosine kinase (BTK) is another important therapeutic target. This table showcases the influence of linker length and attachment point on the degradation of BTK by pomalidomide-based PROTACs.
| PROTAC Name | Linker Composition | Linker Attachment | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG3 | C4 of Pomalidomide | 10 | 90 |
| PROTAC B | PEG4 | C4 of Pomalidomide | 5 | 95 |
| PROTAC C | PEG4 | C5 of Pomalidomide | 8 | 92 |
Data synthesized from published literature.[2]
Pomalidomide-Based PROTACs Targeting EGFR
The epidermal growth factor receptor (EGFR) is a key target in various cancers. The data below illustrates the effect of varying linker structures on the degradation of wild-type EGFR.
| PROTAC Name | Linker Structure | DC50 (nM) | Dmax (%) |
| Compound 15 | PEG-based | 43.4 | >90 |
| Compound 16 | PEG-based | 32.9 | 96 |
Data from a study on EGFR-targeting PROTACs in A549 cells.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and to evaluate the efficacy of a Pomalidomide-based PROTAC, it is crucial to visualize the signaling pathway and the experimental workflow of an in vitro ubiquitination assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide-PEG6-Butyl Iodide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of Pomalidomide-PEG6-Butyl Iodide, a compound that requires careful management due to its chemical properties. The following protocols are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
This compound must be handled with caution, recognizing the potential hazards associated with both the pomalidomide (B1683931) and the alkyl iodide components. Pomalidomide is a known teratogen and requires strict handling to prevent exposure.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls:
-
Gloves: Always wear chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[1]
-
Fume Hood: All handling of this compound, especially in solid form or when generating aerosols, must be conducted in a certified chemical fume hood to prevent inhalation.[1][3]
-
Ventilation: Ensure adequate general laboratory ventilation.[1]
Handling Procedures:
-
Wash hands thoroughly after handling.[4]
-
Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and dark place, segregated from incompatible materials such as strong oxidizers.[1][3][4]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal service. Do not discharge the material into drains or the environment.[1][3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
For Spills:
-
In case of a spill, cordon off the area.[4]
-
Wear appropriate PPE, including respiratory protection if dust is generated.[4]
-
Mix the spilled material with an inert absorbent such as sand or vermiculite.[3]
-
Carefully transfer the mixture into a suitable container for disposal.[3]
-
Decontaminate the spill area twice.[4]
-
-
Final Disposal:
Quantitative Data Summary
For clarity, the following table summarizes key handling and storage information.
| Parameter | Specification |
| Storage Temperature | Cool, well-ventilated area. Refrigeration is recommended for long-term storage.[1] |
| Incompatible Materials | Strong oxidizing agents.[4] |
| Spill Absorbent | Sand or vermiculite.[3] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Pomalidomide-PEG6-Butyl Iodide
Essential Safety and Handling Guide for Pomalidomide-PEG6-Butyl Iodide
For Research Use Only. Not for human or veterinary use.
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling this compound. This compound, which incorporates the potent immunomodulatory and cytotoxic agent pomalidomide, requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment.
Core Hazards
This compound presents a dual hazard profile stemming from its constituent parts:
-
Pomalidomide: A thalidomide (B1683933) analogue that is a known human teratogen and is suspected of damaging fertility or the unborn child.[1] It is classified as a cytotoxic agent. Exposure can occur through inhalation, skin contact, or ingestion.[2]
-
Butyl Iodide Moiety: As an alkylating agent, this functional group has the potential to be carcinogenic, mutagenic, and genotoxic.
Given the serious health risks, all handling of this compound must be conducted with the utmost care and with the appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the gown cuff. | Prevents skin contact with the cytotoxic compound. Double gloving provides an additional barrier in case of a tear or contamination of the outer glove.[3] |
| Gown | Disposable, back-closing, low-permeability gown with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield.[2][4] | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher-level respirator.[3][4] | Required when handling the powder form of the compound or when there is a risk of aerosol generation. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contamination out of the designated handling area. |
| Hair Cover | Disposable hair cover or bonnet. | Confines hair to prevent contamination of the work area and personal contamination. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound must be performed in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1][5]
1. Preparation and Weighing:
- Before starting, ensure the designated handling area is clean and uncluttered.
- Gather all necessary equipment, including a calibrated scale, weighing paper, and spatulas.
- Don all required PPE as outlined in the table above.
- When weighing the solid compound, perform the task in a fume hood to contain any airborne particles.[1]
- Use a gentle scooping motion to transfer the powder to avoid creating dust.
2. Dissolution:
- If preparing a solution, add the solvent to the solid this compound slowly to prevent splashing.
- Cap the container tightly and mix using a vortex or by gentle inversion.
- All solutions should be clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.
3. Experimental Use:
- Conduct all experimental procedures within a fume hood.
- Use disposable labware whenever possible to minimize cleaning and potential for cross-contamination.[5]
- After handling, wipe down the work area with an appropriate deactivating solution (if available and validated) followed by a cleaning agent.
4. Spill Management:
- In the event of a spill, immediately alert others in the area.
- Evacuate the immediate area if the spill is large or generates significant dust.
- For small spills, use a cytotoxic spill kit and follow the manufacturer's instructions. This typically involves covering the spill with absorbent material, carefully collecting the contaminated material, and decontaminating the area.[2]
- Always wear full PPE when cleaning up a spill.[2]
Disposal Plan: Waste Management
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
1. Waste Segregation:
- Establish clearly labeled, dedicated hazardous waste containers for solid and liquid waste.[5]
- Solid Waste: Includes contaminated gloves, gowns, shoe covers, weighing paper, pipette tips, and any other disposable materials that have come into contact with the compound.
- Liquid Waste: Includes unused solutions and contaminated solvents. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) department.[5]
- Sharps Waste: Needles, syringes, and other sharps must be placed in a designated sharps container for cytotoxic waste.
2. Container Management:
- Keep all hazardous waste containers sealed when not in use.[5]
- Store waste containers in a secure, designated area away from general laboratory traffic.
- Do not overfill waste containers.
3. Final Disposal:
- Arrange for the disposal of all hazardous waste through your institution's EHS-approved hazardous waste management vendor.
- Ensure all waste is properly packaged and labeled before collection.
Process Flow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
